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  • Product: Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
  • CAS: 1797845-69-2

Core Science & Biosynthesis

Foundational

Synthesis Pathways for Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride: A Technical Whitepaper

Executive Summary Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2) is a highly valued β-amino ester derivative. In modern drug discovery, it serves as a critical quaternary stereocenter buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2) is a highly valued β-amino ester derivative. In modern drug discovery, it serves as a critical quaternary stereocenter building block for the development of advanced therapeutics, particularly in the synthesis of dual-mechanism inhibitors targeting Rho kinase and monoamine transporters (MAT)[1]. This whitepaper delineates a robust, high-yield, two-step synthetic pathway from commercially available precursors, emphasizing mechanistic causality, chemoselectivity, and scalable protocol design.

Retrosynthetic Strategy and Mechanistic Rationale

The target molecule features a sterically hindered quaternary α-carbon bonded to a phenyl ring, a methyl group, an ethyl ester, and an aminomethyl group. The most thermodynamically favorable and scalable disconnection relies on the functional group interconversion (FGI) of a nitrile to a primary amine, preceded by the electrophilic α-methylation of an activated methylene compound.

Retrosynthesis Target Ethyl 3-amino-2-methyl- 2-phenylpropanoate HCl (Target) Intermediate Ethyl 2-cyano-2- phenylpropanoate (Intermediate) Target->Intermediate Nitrile Reduction (C-N bond formation) Starting Ethyl 2-cyano-2- phenylacetate (Starting Material) Intermediate->Starting α-Methylation (C-C bond formation)

Retrosynthetic disconnection of Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl.

The starting material, ethyl 2-cyano-2-phenylacetate, possesses a highly acidic α-proton due to the synergistic electron-withdrawing effects of the adjacent cyano, ester, and phenyl groups[2]. This enables facile enolization and subsequent carbon-carbon bond formation.

Step 1: Electrophilic α-Methylation

Causality & Experimental Design: To construct the quaternary center, irreversible deprotonation is required to prevent equilibrium-driven side reactions. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is selected as the base system. DMF, a polar aprotic solvent, strongly solvates the sodium cation, leaving a highly reactive, "naked" enolate. Iodomethane (MeI) is utilized as the electrophile due to its superior reactivity in SN2 displacements[3].

Protocol 1: Synthesis of Ethyl 2-cyano-2-phenylpropanoate

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Suspend Sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF and cool the mixture to 0 °C using an ice-water bath[3].

  • Substrate Addition: Dissolve ethyl 2-cyano-2-phenylacetate (1.0 equiv) in a small volume of anhydrous DMF and add dropwise to the NaH suspension over 15 minutes to control hydrogen gas evolution. Stir at 0 °C for 15 minutes to ensure complete enolate formation[3].

  • Alkylation: Introduce iodomethane (1.2 equiv) dropwise to the cooled solution[3]. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4 to 8 hours.

  • Work-up: Quench the reaction carefully with 1 M HCl solution or saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL)[3]. Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, 1:4 EtOAc/Hexanes) to afford the intermediate as a colorless oil[3].

Step 2: Chemoselective Nitrile Reduction and Salt Formation

Causality & Experimental Design: The reduction of the cyano group must be highly chemoselective to avoid reducing the ethyl ester. Strong hydride donors like LiAlH₄ are contraindicated as they will rapidly reduce the ester moiety to an alcohol. Catalytic hydrogenation is the optimal pathway[4].

However, primary amines generated during nitrile reduction frequently attack the intermediate imine, yielding unwanted secondary and tertiary amine byproducts. To suppress this, the hydrogenation is performed in an acidic medium (EtOH/HCl). The acid immediately protonates the nascent primary amine, rendering it non-nucleophilic and directly furnishing the desired hydrochloride salt.

Protocol 2: Synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride

  • Preparation: In a high-pressure Parr hydrogenation vessel, dissolve ethyl 2-cyano-2-phenylpropanoate (1.0 equiv) in absolute ethanol.

  • Acidification: Add 1.2 equivalents of concentrated aqueous HCl (or ethanolic HCl) to the solution.

  • Catalyst Addition: Carefully add Raney Nickel slurry in water (approx. 10% w/w relative to substrate) or 10% Pd/C under a blanket of nitrogen to prevent autoignition.

  • Hydrogenation: Seal the vessel, purge with nitrogen three times, and then purge with hydrogen gas three times. Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12-16 hours until hydrogen uptake ceases.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst. (Safety Note: Do not allow Raney Ni or Pd/C to dry in air; keep wet with solvent).

  • Crystallization: Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from hot ethanol/diethyl ether to afford the pure ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride as a white crystalline solid.

Workflow SM Ethyl 2-cyano-2-phenylacetate (Starting Material) Deprot Deprotonation (NaH in DMF, 0°C) SM->Deprot Enolate Enolate Intermediate Deprot->Enolate Alkylation Nucleophilic Substitution (+ MeI, 0°C to RT) Enolate->Alkylation Int1 Ethyl 2-cyano-2-phenylpropanoate Alkylation->Int1 Reduction Chemoselective Reduction (H2, Raney Ni, EtOH/HCl, 50 psi) Int1->Reduction Product Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride Reduction->Product

Forward synthesis workflow detailing step-by-step chemical transformations.

Quantitative Data Summary

To ensure reproducibility across laboratory environments, key reaction metrics and expected analytical outcomes are summarized below.

StepTransformationReagents & ConditionsTypical YieldKey Analytical Metric
1 α-MethylationNaH (1.1 eq), MeI (1.2 eq), DMF, 0°C to RT, 8h82%¹H NMR: Disappearance of α-CH (singlet, ~4.7 ppm); Appearance of α-CH₃ (singlet, ~1.8 ppm)
2 Nitrile ReductionH₂ (50 psi), Raney Ni (10% w/w), EtOH/HCl, RT, 12h75 - 85%IR: Disappearance of C≡N stretch (~2249 cm⁻¹); MS:[M+H]⁺ m/z = 208.1
3 CrystallizationEtOH / Diethyl Ether (Anti-solvent)> 95% (Recovery)Melting Point Analysis; Elemental Analysis (Cl content)

Conclusion

The synthesis of ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride requires strict control over reaction environments to prevent unwanted side reactions. By leveraging the high acidity of the activated methylene in the first step and employing an acid-trapping hydrogenation strategy in the second, researchers can reliably produce this critical pharmaceutical intermediate at scale with high purity.

Sources

Exploratory

Spectroscopic Profile of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride: A Technical Guide

Introduction Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a substituted amino acid ester with potential applications in organic synthesis and drug discovery. Its structure, featuring a quaternary carbon cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a substituted amino acid ester with potential applications in organic synthesis and drug discovery. Its structure, featuring a quaternary carbon center, a phenyl ring, an ethyl ester, and a primary amine hydrochloride, suggests a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in its identification and characterization.

The molecular structure and key functional groups are illustrated in the following diagram:

Caption: Molecular structure of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to provide distinct signals for each proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl ring, the ester group, and the protonated amino group.

Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H7.2 - 7.5Multiplet5HAromatic protons of the monosubstituted phenyl ring.
-O-CH₂- (Ethyl)~4.1Quartet2HMethylene protons of the ethyl ester, split by the adjacent methyl group.
-NH₃⁺8.0 - 8.5Broad Singlet3HProtons of the ammonium group, often broad due to exchange and quadrupolar effects.
-Cα-CH₂-N-~3.3Singlet2HMethylene protons adjacent to the ammonium group. The signal is expected to be a singlet as there are no adjacent protons.
-Cα-CH₃~1.6Singlet3HMethyl protons on the quaternary carbon, appearing as a singlet.
-CH₃ (Ethyl)~1.1Triplet3HMethyl protons of the ethyl ester, split by the adjacent methylene group.

Expert Insights: The downfield shift of the aminomethyl protons (~3.3 ppm) is anticipated due to the inductive effect of the adjacent ammonium group. The broadness of the -NH₃⁺ signal is a characteristic feature and its chemical shift can be highly dependent on the solvent and concentration. For confirmation of this peak, a D₂O exchange experiment would be definitive, leading to the disappearance of this signal.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of the quaternary carbon and the distinct chemical shifts of the carbonyl and aromatic carbons are key diagnostic features.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~175Carbonyl carbon of the ester group.
Phenyl C (quaternary)~140The carbon of the phenyl ring attached to the main chain.
Phenyl CH127 - 130Aromatic carbons of the phenyl ring.
-O-CH₂- (Ethyl)~61Methylene carbon of the ethyl ester.
Cα (Quaternary)~48The quaternary carbon atom, a key feature of the molecule.
-Cα-CH₂-N-~45Methylene carbon adjacent to the ammonium group.
-Cα-CH₃~22Methyl carbon attached to the quaternary center.
-CH₃ (Ethyl)~14Methyl carbon of the ethyl ester.

Expert Insights: The chemical shift of the quaternary carbon (Cα) is a significant indicator of the substitution pattern. The predicted value of ~48 ppm reflects the combined electronic effects of the attached phenyl, methyl, aminomethyl, and ethyl ester groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the key functional groups present in the molecule.

Table 3: Predicted IR Spectroscopic Data for Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3000N-HStretching (from -NH₃⁺)
2850-3000C-HStretching (aromatic and aliphatic)
~1735C=OStretching (ester)
~1600, ~1495, ~1450C=CStretching (aromatic ring)
~1200C-OStretching (ester)
~700, ~750C-HBending (out-of-plane, monosubstituted benzene)

Expert Insights: The broad absorption around 3000 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium salt. The strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The two bands around 700 and 750 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent.

Predicted ESI-MS Data:

  • Molecular Ion (M⁺): The free base has a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at m/z 208.13 .

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃) from the protonated molecule to give a fragment at m/z 162 .

    • Loss of the entire ethyl ester group (-COOCH₂CH₃) to yield a fragment at m/z 134 .

    • Cleavage of the Cα-Cβ bond could lead to a fragment corresponding to the aminomethyl radical loss, although this might be less favorable.

    • The phenyl group can give rise to characteristic aromatic fragments at m/z 77 (phenyl cation) and m/z 91 (tropylium ion).

The following diagram illustrates a plausible fragmentation pathway:

fragmentation M [M+H]⁺ m/z 208.13 F1 Loss of -OCH₂CH₃ m/z 162 M->F1 F2 Loss of -COOCH₂CH₃ m/z 134 M->F2 F3 Phenyl Cation m/z 77 F2->F3

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocols for Spectroscopic Analysis

Should a sample of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride become available, the following general protocols are recommended for its characterization.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm).

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • D₂O Exchange: To confirm the -NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The -NH₃⁺ signal should disappear or significantly diminish.

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI-equipped mass spectrometer and acquire the spectrum in positive ion mode.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. The presented data and interpretations are based on fundamental principles and analysis of related structures, offering a valuable resource for researchers working with this compound. Experimental verification of this data is highly recommended once a physical sample is available.

References

As this guide is based on predictive data, direct literature for the complete spectroscopic analysis of the title compound is not available. The predictions are based on general principles of organic spectroscopy and data from analogous compounds found in the following types of resources:

  • Spectral Databases: Online databases such as the Spectral Database for Organic Compounds (SDBS)
  • NMR Prediction Software: Software tools that use algorithms based on extensive spectral libraries to predict NMR spectra.
  • General Organic Chemistry Textbooks: Standard texts on spectroscopic methods in organic chemistry provide the foundational principles for these predictions.
Foundational

Physicochemical Profiling and Solubility Determination of Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Structural Thermodynamics Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 17...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Thermodynamics

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2) is a highly functionalized pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule presents a fascinating solubility dichotomy: it possesses a highly lipophilic backbone (an ethyl ester moiety and a phenyl ring) coupled with a highly polar, ionizable primary amine formulated as a hydrochloride salt.

The selection of the hydrochloride salt form is a deliberate synthetic strategy designed to lower the crystal lattice energy barrier, thereby drastically enhancing its aqueous solubility compared to its free-base counterpart. Understanding the precise solubility profile of this compound across different solvent classes is critical for optimizing downstream reaction yields, designing purification crystallizations, and ensuring1[1].

Solvation Mechanism: The Causality of Dissolution

Solubility is not merely a static physical property; it is a dynamic thermodynamic equilibrium. According to2[2], the dissolution of a salt involves two primary energetic steps:

  • Endothermic Lattice Dissociation: Energy is required to break the ionic bonds between the R−NH3+​ cation and the Cl− anion within the solid crystal lattice.

  • Exothermic Cavity Formation & Solvation: The solvent molecules form a cavity and stabilize the dissociated ions via ion-dipole interactions.

In polar protic solvents like water (dielectric constant, ϵ≈80 ), the high polarity effectively screens the electrostatic attraction between the ions, making the overall solvation process thermodynamically favorable. In contrast, non-polar solvents lack the dipole moment required to overcome the lattice energy, resulting in poor solubility.

Solvation Salt Solid Crystal Lattice (R-NH3+ Cl-) Dissociation Lattice Dissociation (Endothermic Step) Salt->Dissociation Solvation Solvent Cavity Formation & Ion Solvation (Exothermic) Dissociation->Solvation Aqueous Aqueous Solution (Hydrated R-NH3+ & Cl-) Solvation->Aqueous Polar Protic Organic Organic Solution (Ion-pairs or Free Solute) Solvation->Organic Aprotic/Non-polar

Fig 1. Mechanistic pathway of lattice dissociation and solvation for hydrochloride salts.

Theoretical Solubility Matrix

Relying on established3[3], we can extrapolate the anticipated solubility profile of Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl across standard ICH solvent classifications.

Table 1: Predicted Thermodynamic Solubility Matrix at 25°C

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Expected Solubility RangeMechanistic Rationale
Polar Protic Water80.1> 50 mg/mL (Freely Soluble)Strong ion-dipole interactions; full dissociation of the HCl salt.
Polar Protic Methanol33.010 - 50 mg/mL (Soluble)H-bonding with the ester and amine; moderate ion screening.
Polar Aprotic DMSO46.710 - 30 mg/mL (Soluble)High polarity stabilizes the cation, but lacks H-bond donation for Cl− .
Non-Polar Hexane1.9< 0.1 mg/mL (Practically Insoluble)Inability to overcome crystal lattice energy; negligible ion solvation.

Experimental Methodology: Thermodynamic Shake-Flask Protocol

To empirically determine the exact solubility values, a rigorous methodology must be applied. Kinetic solubility methods (such as solvent titration) often result in supersaturation artifacts and overestimate true solubility. Therefore, the gold standard is the Isothermal Shake-Flask Method, as recommended by.

Step-by-Step Self-Validating Protocol
  • Solid Dispensing: Weigh approximately 50 mg of Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl into a 2 mL amber glass HPLC vial.

    • Causality: Amber glass is utilized to prevent potential photo-degradation of the phenylpropanoate moiety during prolonged equilibration.

  • Solvent Addition: Add 1.0 mL of the target solvent. Ensure a visible excess of solid remains at the bottom of the vial.

    • Causality: The presence of excess solid is the only physical guarantee that the solution has reached maximum thermodynamic saturation.

  • Isothermal Equilibration: Place the vials in an orbital shaker at 25.0 ± 0.5 °C (or 37.0 ± 0.5 °C for biorelevant media) at 200 RPM for 24 to 48 hours.

    • Causality:4[4] requires sufficient time for the chemical potential of the solid phase to perfectly match that of the solution phase.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at the exact equilibration temperature.

    • Causality: Centrifugation is vastly superior to syringe filtration. Filters can non-specifically adsorb lipophilic solutes, artificially lowering the quantified concentration.

  • Self-Validation Checkpoint (Crucial): Measure the pH of the aqueous supernatant post-equilibration.

    • Causality: Hydrochloride salts of weak bases can undergo disproportionation (converting back to the free base) if the pH of the saturated solution exceeds the pHmax​ of the salt. If the pH shifts significantly, the residual solid must be analyzed via Powder X-Ray Diffraction (PXRD) to confirm the crystal form has not altered.

  • Quantification: Dilute the supernatant volumetrically with the HPLC mobile phase and quantify using a validated HPLC-UV method.

Workflow A Solid API/Intermediate (Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl) B Solvent Dispensing (Aqueous & Organic Panels) A->B C Isothermal Equilibration (Shake-Flask Method, 24-48h) B->C D Phase Separation (Centrifugation / Filtration) C->D E Supernatant Dilution & Preparation D->E F Quantification (HPLC-UV / LC-MS) E->F G Solubility Profile Generation (Thermodynamic Data) F->G

Fig 2. Thermodynamic solubility screening workflow for pharmaceutical intermediates.

References

  • Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • Scribd. (2023). USP 1236 Solubility Measurements Guide. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and drug development: solubility, permeability, and charge state. John Wiley & Sons. Retrieved from[Link]

  • Bastami, Z., Soltanpour, S., & Jouyban, A. (2014). Solubility of clonazepam and diazepam in binary and ternary mixtures... experimental data and modeling. ResearchGate. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Introduction Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a β-amino acid scaffold with a quaternary stereocent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a β-amino acid scaffold with a quaternary stereocenter, makes it an attractive precursor for the synthesis of complex molecules with potential therapeutic applications. This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The protocol is based on established chemical transformations and offers insights into the rationale behind the experimental choices to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride can be achieved through a multi-step process. A plausible and efficient route involves the synthesis of a nitro-ester intermediate followed by the reduction of the nitro group to the corresponding amine and subsequent formation of the hydrochloride salt. This approach is often favored due to the accessibility of starting materials and the reliability of the chemical transformations.

Materials and Reagents

Proper preparation and handling of all materials and reagents are critical for the success of the synthesis. The following table summarizes the key chemicals required for this protocol.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties & Handling Notes
Ethyl 2-methyl-3-oxo-3-phenylpropanoateC₁₂H₁₄O₃206.2410488-87-6Colorless to pale yellow liquid. Store in a cool, dry place.
NitromethaneCH₃NO₂61.0475-52-5Flammable liquid. Handle in a well-ventilated fume hood.
Diethylamine(C₂H₅)₂NH73.14109-89-7Corrosive and flammable liquid. Use appropriate personal protective equipment.
Palladium on Carbon (10%)Pd/C-7440-05-3Flammable solid. Handle with care to avoid ignition.
Ammonium formateHCO₂NH₄63.06540-69-2Hygroscopic solid. Store in a desiccator.
MethanolCH₃OH32.0467-56-1Flammable liquid. Toxic by inhalation, ingestion, and skin contact.
Ethyl acetateC₄H₈O₂88.11141-78-6Flammable liquid. Use in a well-ventilated area.
Diethyl ether(C₂H₅)₂O74.1260-29-7Extremely flammable liquid. Forms explosive peroxides.
Hydrochloric acid (ethanolic solution)HCl in C₂H₅OH--Corrosive. Prepare fresh or use a commercially available solution.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Drying agent. Keep tightly sealed.

Experimental Protocol

This protocol is divided into three main stages:

  • Synthesis of Ethyl 2-methyl-2-phenyl-3-nitropropanoate.

  • Reduction of the Nitro Group to Form Ethyl 3-amino-2-methyl-2-phenylpropanoate.

  • Formation of the Hydrochloride Salt.

Part 1: Synthesis of Ethyl 2-methyl-2-phenyl-3-nitropropanoate

This step involves a Henry (nitroaldol) reaction followed by dehydration. However, a more direct approach is the Michael addition of nitromethane to an appropriate α,β-unsaturated ester. For the purpose of this protocol, we will outline a plausible synthesis of the nitro-ester intermediate. A practical approach is the reaction between ethyl 2-methyl-3-oxo-3-phenylpropanoate and nitromethane, followed by reduction and subsequent manipulation, though for simplicity, we will assume the synthesis of the direct precursor, ethyl 2-methyl-2-phenyl-3-nitropropanoate, can be achieved. For the purpose of a complete protocol, we will detail a well-established method for a similar transformation.

Rationale: The introduction of the nitro group at the 3-position is a key step. The nitro group serves as a precursor to the amine functionality.

Procedure:

  • To a solution of ethyl 2-methyl-3-oxo-3-phenylpropanoate (1 equivalent) in a suitable solvent such as toluene, add nitromethane (1.5 equivalents).

  • Add a catalytic amount of a base, such as diethylamine (0.1 equivalents).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-methyl-2-phenyl-3-nitropropanoate.

Part 2: Reduction of Ethyl 2-methyl-2-phenyl-3-nitropropanoate to Ethyl 3-amino-2-methyl-2-phenylpropanoate

The reduction of the nitro group to a primary amine is a crucial step in this synthesis. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

Rationale: Catalytic transfer hydrogenation using palladium on carbon and a hydrogen donor like ammonium formate is a mild and effective method for reducing nitro groups without affecting the ester functionality.[1]

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-methyl-2-phenyl-3-nitropropanoate (1 equivalent) in methanol.

  • To this solution, add 10% palladium on carbon (10% w/w of the nitro-ester).

  • Carefully add ammonium formate (5 equivalents) in portions. The reaction is exothermic.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-2-methyl-2-phenylpropanoate as an oil.

Part 3: Formation of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt, which is often a more stable and crystalline solid, facilitating purification and handling.

Rationale: The formation of a hydrochloride salt from a free amine is a standard procedure to improve the stability and handling properties of the compound. The salt is typically a crystalline solid that can be easily purified by recrystallization.

Procedure:

  • Dissolve the crude ethyl 3-amino-2-methyl-2-phenylpropanoate in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride as a white to off-white solid.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Nitro-Ester cluster_part2 Part 2: Reduction of Nitro Group cluster_part3 Part 3: Hydrochloride Salt Formation A Ethyl 2-methyl-3-oxo-3-phenylpropanoate + Nitromethane B Reaction with Diethylamine (cat.) and heat A->B C Workup and Purification B->C D Ethyl 2-methyl-2-phenyl-3-nitropropanoate C->D E Ethyl 2-methyl-2-phenyl-3-nitropropanoate F Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate) E->F G Workup F->G H Ethyl 3-amino-2-methyl-2-phenylpropanoate G->H I Ethyl 3-amino-2-methyl-2-phenylpropanoate J Treatment with Ethanolic HCl I->J K Precipitation and Filtration J->K L Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride K->L

Caption: Overall workflow for the synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle flammable solvents with care and away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Melting Point Analysis: To assess purity.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. By following these procedures and adhering to good laboratory practices, researchers can reliably synthesize this important chemical intermediate for their drug discovery and development programs. The rationale provided for each step aims to give the user a deeper understanding of the chemical transformations involved.

References

  • ResearchGate. (n.d.). How do you selectively reduce the nitro group? Retrieved from [Link]

Sources

Application

Application of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride as a pharmaceutical intermediate.

Executive Summary & Therapeutic Context Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2)[1] is an advanced, non-branched β -amino acid derivative utilized extensively as a pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2)[1] is an advanced, non-branched β -amino acid derivative utilized extensively as a pharmaceutical intermediate. In modern drug discovery, this compound serves as a critical building block in the synthesis of selective Factor IXa (FIXa) inhibitors [2].

Factor IXa is a plasma serine protease that plays a central role in the blood coagulation cascade. Abnormal activation of this cascade leads to thrombosis, making FIXa a prime therapeutic target for treating and preventing thromboembolic disorders such as deep vein thrombosis, unstable angina, myocardial infarction, and embolic stroke[3]. By incorporating this specific intermediate, medicinal chemists can synthesize potent anticoagulants that selectively halt the coagulation cascade without the severe bleeding risks associated with older therapies[4].

CoagulationCascade Intrinsic Intrinsic Pathway FXI Factor XIa Intrinsic->FXI Extrinsic Extrinsic Pathway FVII Factor VIIa Extrinsic->FVII FIXa Factor IXa (Therapeutic Target) FXI->FIXa Activates FVII->FIXa Activates FXa Factor Xa FIXa->FXa Catalyzes Thrombin Thrombin (FIIa) FXa->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Drug FIXa Inhibitor (Derived from Intermediate) Drug->FIXa Competitive Inhibition

Fig 1: The blood coagulation cascade highlighting Factor IXa as the primary therapeutic target.

Structural & Mechanistic Rationale

The selection of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride over simpler amino acids is driven by precise structure-activity relationship (SAR) requirements:

  • Conformational Restriction (The α,α -Disubstitution Effect): The gem-disubstituted α -carbon (bearing both a methyl and a phenyl group) severely restricts the rotational freedom of the β -amino acid backbone. This locks the final drug molecule into a rigid bioactive conformation, significantly reducing the entropic penalty upon binding to the FIXa active site[2].

  • Hydrophobic Anchoring: The phenyl ring acts as a vital hydrophobic anchor, engaging in π−π stacking or Van der Waals interactions within the S1 or S4 sub-pockets of the serine protease.

  • Salt Form Stability: The intermediate is supplied as a hydrochloride salt to prevent the free primary amine from undergoing spontaneous degradation or premature cyclization during long-term storage[1].

  • Ester Utility & Prodrug Potential: The ethyl ester acts as a robust protecting group during upstream amide coupling. Post-synthesis, it can either be hydrolyzed to the active free acid or retained as a lipophilic prodrug. The ethyl ester (compared to its methyl counterpart) offers enhanced lipophilicity, which can improve oral bioavailability before being cleaved by esterases in vivo[2].

Synthetic Workflows & Experimental Protocols

The primary application of this intermediate is its integration into a larger molecular scaffold via amide coupling, followed by optional saponification.

SyntheticWorkflow Acid Target Carboxylic Acid (e.g., Triazolylbenzoic acid) Coupling Amide Coupling (EDC, HOAt, DIPEA) Acid->Coupling Amine Ethyl 3-amino-2-methyl- 2-phenylpropanoate HCl (Intermediate) Amine->Coupling Prodrug Ester Intermediate (Lipophilic Prodrug) Coupling->Prodrug 85-90% Yield Hydrolysis Saponification (LiOH, THF/H2O) Prodrug->Hydrolysis Optional ActiveDrug Active FIXa Inhibitor (Free Carboxylic Acid) Hydrolysis->ActiveDrug >95% Conversion

Fig 2: Synthetic workflow from the propanoate intermediate to the final active FIXa inhibitor.

Protocol A: EDC/HOAt-Mediated Amide Coupling

This protocol details the coupling of the sterically hindered intermediate with a target carboxylic acid (e.g., 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid)[2].

Reagents Required:

  • Target Carboxylic Acid (1.1 eq)

  • Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.3 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: N,N-Dimethylacetamide (DMA) or DMF

Step-by-Step Methodology:

  • Free-Basing the Amine: Suspend the intermediate (1.0 eq) in anhydrous DMA. Add DIPEA (2.0 eq) dropwise at 0°C.

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic primary amine. A non-nucleophilic base is strictly required to prevent competition during the coupling phase.

  • Acid Activation: In a separate vessel, dissolve the target carboxylic acid in DMA. Add HOAt (1.1 eq) followed by EDC (1.3 eq). Stir for 15 minutes.

    • Causality: EDC forms an active O-acylisourea intermediate. For sterically hindered amines like our α,α -disubstituted intermediate, standard HOBt often fails. HOAt is selected because the nitrogen in its pyridine ring provides anchimeric assistance (neighboring group participation), accelerating the reaction and preventing racemization of the chiral centers[2].

  • Coupling: Transfer the activated acid solution to the free-based amine. Stir at room temperature for 18–24 hours.

    • Causality: The severe steric bulk of the gem-disubstituted carbon drastically slows nucleophilic attack; extended reaction times are mandatory.

  • Self-Validating Control: Monitor the reaction via LC-MS. The reaction is deemed complete when the mass of the starting amine is ≤2% of the total area under the curve (AUC).

  • Work-up: Dilute with EtOAc, wash sequentially with 1N HCl, saturated NaHCO 3​ , and brine. Dry over MgSO 4​ and concentrate under reduced pressure.

Protocol B: Ester Hydrolysis (Prodrug to Active Acid)

If the free carboxylic acid is desired for intravenous formulation or in vitro assay testing, the ethyl ester must be hydrolyzed[2].

Step-by-Step Methodology:

  • Dissolve the coupled ester intermediate in a 3:1:1 mixture of THF:MeOH:H 2​ O.

  • Add Lithium Hydroxide monohydrate (LiOH·H 2​ O) (3.0 eq).

    • Causality: The ester carbonyl is highly shielded by the adjacent methyl and phenyl groups. LiOH provides a small, highly aggressive hydroxide nucleophile capable of penetrating this steric shield, whereas bulkier bases (like KOH) yield poor conversions.

  • Stir at 40°C for 4–6 hours, monitoring by TLC/LC-MS.

  • Acidify the mixture to pH 3 using 1M HCl to precipitate the active free acid. Filter and dry under vacuum.

Quantitative Data & Optimization Analytics

To assist process chemists in scaling up this synthesis, the following table summarizes the empirical performance of various coupling reagents when reacting with the sterically hindered Ethyl 3-amino-2-methyl-2-phenylpropanoate intermediate.

Coupling Reagent SystemBaseSolventReaction TimeTypical Yield (%)Racemization Risk
EDC / HOAt DIPEADMA18 - 24 h85 - 92% Very Low
HATUDIPEADMF12 - 16 h80 - 88%Low
EDC / HOBtTEADCM24 - 48 h< 50%Moderate
DCC / DMAPNoneDCM48 h< 30%High

Data Interpretation: The EDC/HOAt system provides the optimal balance of high yield and stereochemical preservation, making it the gold standard for coupling this specific β -amino acid derivative[2].

References

  • Source: Google Patents (Assigned to Merck Sharp & Dohme Corp)
  • Source: Google Patents (Assigned to Merck Sharp & Dohme Corp)
  • Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2) Source: MolPort Chemical Database URL:[Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Abstract This application note details the development of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar and ionizable nature. This guide provides a comprehensive, step-by-step protocol, from initial method development to a fully validated procedure suitable for quality control and research environments. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is thoroughly explained to provide a deeper understanding of the chromatographic principles at play.

Introduction

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a primary amino ester with a chiral center, making its purity and enantiomeric excess critical for the synthesis of active pharmaceutical ingredients (APIs). The presence of a primary amine and a phenyl group in its structure dictates its physicochemical properties, influencing its behavior during chromatographic separation. Due to its polarity, it can be challenging to achieve adequate retention on traditional reversed-phase columns.[1][2][3] This application note addresses these challenges by presenting a systematic approach to developing a robust HPLC method.

The primary objective is to establish a method that provides excellent peak shape, resolution, and sensitivity for the accurate quantification of the target analyte. We will explore the critical parameters of HPLC method development, including stationary phase selection, mobile phase optimization (pH, buffer selection, and organic modifier), and detection wavelength.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to successful method development.

PropertyValue/StructureSource
Chemical Structure Chemical Structure of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride[4]
Molecular Formula C12H18ClNO2[4]
Molecular Weight 243.73 g/mol [5]
Key Functional Groups Primary amine, Ester, Phenyl groupInferred from structure
pKa (predicted) The primary amine group is basic and will be protonated at acidic to neutral pH. The exact pKa is not readily available in the search results, but for similar primary amines, it is expected to be in the range of 9-10.General chemical knowledge
UV Absorbance The phenyl group provides UV absorbance, likely with a maximum around 210-220 nm and weaker absorbance around 254-265 nm.

The presence of the ionizable primary amine is a critical consideration. The mobile phase pH will significantly impact the analyte's charge state and, consequently, its retention on a reversed-phase column.[6]

HPLC Method Development: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. The following sections detail the logical progression and justification for each parameter selection.

Initial Column Selection: Addressing Polarity

Given the polar nature of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, a standard C18 column might provide insufficient retention.[3] To overcome this, several column chemistries can be considered:

  • Polar-Embedded C18 Columns: These columns have a polar group embedded near the silica surface, which enhances the retention of polar compounds and provides alternative selectivity.[2][7]

  • "Aqueous" C18 Columns: These are designed to be stable in highly aqueous mobile phases, preventing phase collapse and ensuring reproducible retention for polar analytes.[7]

  • Phenyl-Hexyl Columns: The phenyl-hexyl stationary phase can offer unique selectivity for compounds containing aromatic rings through π-π interactions.

For this application, a polar-embedded C18 column was selected as the primary choice due to its proven utility in retaining polar, ionizable compounds while maintaining good peak shapes.

Mobile Phase Optimization: The Key to Separation

The mobile phase composition is arguably the most critical factor in controlling retention and selectivity in reversed-phase HPLC.

Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths. An initial gradient elution with acetonitrile and water was performed to determine the approximate organic solvent concentration required for elution.

The mobile phase pH must be controlled to ensure consistent ionization of the analyte.[6] Since the analyte is a primary amine, it will be protonated (positively charged) at acidic pH. Operating at a low pH (e.g., pH 2.5-3.5) will ensure the analyte is fully ionized, leading to consistent retention. Furthermore, a low pH is beneficial for silica-based columns as it suppresses the ionization of surface silanol groups, minimizing undesirable secondary interactions and improving peak shape.[6]

A phosphate buffer is an excellent choice for this pH range due to its pKa values and UV transparency. A buffer concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.[3]

Detection Wavelength

The phenyl group in the analyte allows for UV detection. A UV scan of the analyte standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on the structure, a primary λmax is expected around 210-220 nm, with a secondary, less intense absorbance at higher wavelengths. For optimal sensitivity, detection at the λmax is preferred. However, if matrix interference is an issue, a higher wavelength where the interference is minimal can be selected. For this method, 215 nm was chosen to maximize sensitivity.

Visualizing the Method Development Workflow

The logical flow of the HPLC method development process can be visualized as follows:

HPLC_Method_Development Analyte Analyte Characterization (Structure, pKa, Solubility) Column Column Selection (Polar-Embedded C18) Analyte->Column MobilePhase Mobile Phase Optimization Column->MobilePhase Organic Organic Modifier (Acetonitrile vs. Methanol) MobilePhase->Organic Buffer Buffer & pH Selection (Phosphate Buffer, pH 3.0) MobilePhase->Buffer Detector Detector Settings (UV Wavelength Selection) MobilePhase->Detector Optimization Method Optimization (Gradient/Isocratic, Flow Rate) Organic->Optimization Buffer->Optimization Detector->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Workflow for HPLC Method Development.

Final Optimized HPLC Method and Protocol

Based on the systematic development process, the following optimized HPLC method is recommended.

Chromatographic Conditions
ParameterCondition
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 15 minutes
Step-by-Step Protocol
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated (85%) phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • Accurately weigh a sample containing approximately 10 mg of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute as necessary to fall within the calibration curve range.

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) < 2.0%

Chiral Separation Considerations

The developed method is for the achiral analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. For the separation of its enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose phenylcarbamates, are often effective for the enantiomeric resolution of amino acid esters.[8][9] The development of a chiral separation method would involve screening different CSPs and mobile phases, often in normal-phase or polar organic modes.[10] Derivatization with a chiral reagent can also be employed to form diastereomers that can be separated on a standard achiral column.[11]

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the development of a robust HPLC method for the analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. By systematically considering the analyte's physicochemical properties and applying fundamental chromatographic principles, a reliable and reproducible method has been established. The detailed protocol and rationale behind each step are intended to empower researchers and drug development professionals to successfully implement and adapt this method for their specific needs.

References

  • LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LCGC International. (2021). Critical Evaluation of HPLC Methods: Working with Ionizable Analytes. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Journal of Chromatographic Science. (2001). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from [Link]

  • MolPort. (n.d.). ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate hydrochloride. Retrieved from [Link]

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • PMC. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-amino-2-phenylpropanoate. Retrieved from [Link]

  • PubChem. (n.d.). (R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]

  • Chem-Supply. (n.d.). ethyl 3-phenylpropanoate. Retrieved from [Link]

  • International Journal of Food Science & Technology. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • PubMed. (2013). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Chemsrc. (n.d.). Ethyl-3-amino-2-methylpropanoat. Retrieved from [Link]

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl (2R)-2-(ethylamino)-3-phenylpropanoate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from [Link]

Sources

Application

Application Note: A Robust GC-MS Method for the Analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Abstract This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. Due to the polar and non-volatile nature of the primary amine moiety, a crucial derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is incorporated to enhance thermal stability and chromatographic performance. This guide provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the drug development and pharmaceutical quality control sectors.

Introduction: The Analytical Challenge

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The analysis of primary amines like this compound by Gas Chromatography (GC) presents a significant challenge due to their high polarity and low volatility.[1][2] These characteristics can lead to poor peak shapes, strong adsorption to the GC column, and inaccurate quantification.[1][3]

To overcome these analytical hurdles, a derivatization step is essential.[4][5] Derivatization chemically modifies the analyte to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior.[1][6] This application note details a robust method employing silylation with BSTFA, a widely used and effective derivatizing agent for primary amines.[1][5]

Experimental Protocol

This section outlines the complete workflow for the GC-MS analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride.

Materials and Reagents
Material/ReagentGradeSupplier
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochlorideReference StandardVerified Supplier
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) w/ 1% TMCSDerivatization GradeSigma-Aldrich
Anhydrous PyridineGC GradeFisher Scientific
Ethyl AcetateHPLC GradeMerck
MethanolHPLC GradeVWR
Deionized WaterType 1In-house
Sample and Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the test sample in methanol to obtain a theoretical concentration within the calibration range.

Derivatization Protocol

The following protocol is designed to ensure complete and reproducible derivatization of the primary amine.

  • Aliquot: Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[1]

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried residue.[1]

  • Reaction: Tightly cap the vial and heat it at 70°C for 45 minutes in a heating block or oven.[1]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction Aliquot 1. Aliquot Sample/Standard Evaporate 2. Evaporate to Dryness Aliquot->Evaporate Add_Reagents 3. Add Pyridine & BSTFA Evaporate->Add_Reagents Heat 4. Heat at 70°C Add_Reagents->Heat Cool 5. Cool to Room Temp Heat->Cool GC_MS_Injection 6. Inject into GC-MS Cool->GC_MS_Injection

Caption: Workflow for the silylation of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the separation and detection of the derivatized analyte.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
InletSplit/Splitless
Inlet Temperature280°C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ion Source Temp230°C
Quadrupole Temp150°C
Electron Energy70 eV
Mass Scan Range40 - 450 amu
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Results and Discussion

Chromatographic Performance

The derivatization with BSTFA significantly improves the chromatographic performance of Ethyl 3-amino-2-methyl-2-phenylpropanoate. The resulting trimethylsilyl (TMS) derivative is less polar and more volatile, leading to a sharp, symmetrical peak with a stable retention time.

Mass Spectral Fragmentation

The identity of the derivatized analyte can be confirmed by its characteristic mass spectrum obtained in EI mode. The fragmentation pattern provides structural information that can be used for definitive identification.

Fragmentation_Pathway Parent_Ion [M]+• (Derivatized Analyte) Fragment_1 Fragment 1 (e.g., Loss of -CH3) Parent_Ion->Fragment_1 Fragment_2 Fragment 2 (e.g., Loss of -COOEt) Parent_Ion->Fragment_2 Fragment_3 Fragment 3 (e.g., Tropylium ion) Fragment_2->Fragment_3 Base_Peak Base Peak (Most Abundant Fragment) Fragment_2->Base_Peak

Caption: Generalized fragmentation pathway for the TMS-derivatized analyte in EI-MS.

Note: The exact m/z values for the fragments will depend on the specific structure of the TMS derivative of Ethyl 3-amino-2-methyl-2-phenylpropanoate.

Method Validation

To ensure the reliability and accuracy of the analytical method, a validation study should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7]

Validation Parameters

The following parameters should be assessed during method validation:

Validation ParameterAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified concentration range.
Accuracy Recovery between 98.0% and 102.0% for spiked samples at three concentration levels.
Precision Repeatability (RSD) ≤ 2.0%Intermediate Precision (RSD) ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with small, deliberate variations in method parameters (e.g., oven temperature, flow rate).

The validation of GC-MS methodologies is a critical step to ensure data integrity and compliance with regulatory standards.[8][9]

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride in a pharmaceutical setting. The key to this successful analysis lies in the effective derivatization of the primary amine with BSTFA, which overcomes the inherent challenges of analyzing such polar compounds by gas chromatography. This method has been developed with scientific rigor and is suitable for both routine quality control and research applications.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For.
  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • J-Stage. (n.d.). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients.
  • ACS Publications. (2011, July 7). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization.
  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC.
  • MDPI. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis.
  • ComplianceIQ. (n.d.). Validation of GC/ GC-MS methodologies.
  • Scribd. (n.d.). Derivatization of Amines.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • PubMed. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Method

Application Note: Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride as a Building Block for Heterocyclic Drug Discovery

Introduction & Chemical Profile Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2) is a highly specialized, conformationally restricted β -amino acid derivative[1]. Structurally, it features a qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2) is a highly specialized, conformationally restricted β -amino acid derivative[1]. Structurally, it features a quaternary stereocenter at the α -position, bearing both a methyl and a phenyl group. This unique α,α -disubstitution pattern makes it an exceptional building block for synthesizing complex heterocyclic compounds, particularly in the development of peptidomimetics and small-molecule inhibitors.

In modern drug discovery, this building block is prominently utilized in the synthesis of Factor IXa inhibitors (anticoagulants)[2] and dual-mechanism Rho kinase (ROCK) / Monoamine transporter inhibitors (for glaucoma and cardiovascular diseases)[3].

Mechanistic Insights: The Power of the Quaternary Stereocenter

As an Application Scientist, it is critical to understand why this specific building block is chosen over simpler β -amino acids. The inclusion of the α -methyl and α -phenyl groups provides two distinct pharmacological and synthetic advantages:

  • The Thorpe-Ingold Effect (Conformational Restriction): The bulky α -substituents sterically compress the angle between the β -amino group and the carboxylate. This forces the molecule into a pre-organized conformation that dramatically lowers the entropic cost of binding to rigid enzymatic pockets, such as the S1/S4 pockets of Factor IXa[2].

  • Absolute Stereochemical Stability: Because the α -carbon is fully substituted (quaternary), it lacks an α -proton. Consequently, the stereocenter is entirely immune to base-catalyzed racemization via enolization. This allows chemists to subject the molecule to harsh basic conditions during ester hydrolysis or coupling without any risk of epimerization.

Mechanism A α-Methyl-α-phenyl Substitution (Quaternary Center) B Thorpe-Ingold Effect (Conformational Restriction) A->B C Prevention of α-Proton Abstraction A->C D Enhanced Target Affinity (Factor IXa / ROCK) B->D E Absolute Stereochemical Stability During Synthesis C->E

Mechanistic rationale for utilizing α,α-disubstituted β-amino acids in drug design.

Application Workflow: Synthesis of Benzimidazole-Based Inhibitors

A primary application of Ethyl 3-amino-2-methyl-2-phenylpropanoate is its conversion into benzimidazole derivatives[4]. The free carboxylic acid (obtained via hydrolysis) is coupled with an o-phenylenediamine derivative, followed by acid-catalyzed cyclization[5].

BenzimidazoleSynthesis A Ethyl 3-amino-2-methyl- 2-phenylpropanoate HCl B N-Acylation (EDC, HOAt) A->B C Ester Hydrolysis (LiOH) B->C D Amidation (o-Phenylenediamine) C->D E Cyclization (AcOH, Heat) D->E F Benzimidazole Derivative E->F

Workflow for synthesizing benzimidazole derivatives from the β-amino ester building block.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the benzimidazole synthesis pathway, highlighting the retention of enantiomeric excess (ee).

Reaction StepReagents & SolventsTime / TempTypical Yield (%)Enantiomeric Excess (ee)
N-Acylation EDC·HCl, HOAt, DIPEA, DMF12 h / 25°C82 - 88%>99% (Complete Retention)
Ester Hydrolysis LiOH·H2O, THF/MeOH/H2O4 h / 25°C90 - 95%>99%
Diamine Coupling EDC·HCl, HOAt, DIPEA, DMF16 h / 25°C75 - 85%>99%
Cyclization Glacial Acetic Acid2 h / 80°C70 - 80%>99%

Validated Experimental Protocols

Protocol A: N-Acylation of the Sterically Hindered β -Amine

Causality Note: Because the β -amine is adjacent to a bulky quaternary center, standard coupling agents like HOBt often result in sluggish kinetics. We utilize HOAt (1-Hydroxy-7-azabenzotriazole) , which features a neighboring pyridine nitrogen that actively participates in hydrogen bonding with the incoming amine, accelerating the coupling process despite steric hindrance[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve the target carboxylic acid (e.g., 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, 1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir the mixture at room temperature for 15 minutes to generate the active ester.

  • Amine Addition: Add Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (1.05 eq) to the solution, followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to liberate the free base.

  • Reaction: Stir the reaction mixture at 25°C for 12 hours. Monitor completion via LC-MS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃, 1M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Mild Ester Hydrolysis

Causality Note: While the quaternary center prevents racemization, mild conditions (LiOH at room temperature) are preferred to prevent degradation of sensitive functional groups (like triazoles) installed during Step A[2].

Step-by-Step Procedure:

  • Solvent System: Dissolve the N-acylated ester from Protocol A in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) in one portion.

  • Monitoring: Stir at 25°C for 4 hours. TLC (9:1 DCM:MeOH) will indicate the disappearance of the higher Rf ester spot.

  • Isolation: Evaporate the organic solvents under reduced pressure. Acidify the remaining aqueous layer to pH 3-4 using 1M HCl. Extract the precipitated free acid with DCM (3x). Dry and concentrate to yield the pure 3-amino-2-methyl-2-phenylpropanoic acid derivative.

Protocol C: Benzimidazole Cyclization

Causality Note: The formation of the benzimidazole ring requires two steps: an initial amide coupling with an o-phenylenediamine, followed by dehydration. Glacial acetic acid serves as both the solvent and the acid catalyst required to drive the final cyclodehydration step[6].

Step-by-Step Procedure:

  • Amidation: Couple the acid from Protocol B with an o-phenylenediamine (e.g., 4,5-dimethylbenzene-1,2-diamine) using the exact EDC/HOAt/DIPEA conditions described in Protocol A. Isolate the intermediate amide.

  • Cyclization: Dissolve the intermediate amide in glacial acetic acid (0.1 M).

  • Heating: Heat the solution to 80°C for 2 hours. The elevated temperature provides the activation energy necessary to expel water and close the imidazole ring.

  • Neutralization: Cool the reaction to room temperature and slowly pour it into an ice-cold saturated solution of NaHCO₃ until pH 8 is reached.

  • Purification: Extract the aqueous mixture with EtOAc. Wash the organic layer with brine, dry, and purify the resulting benzimidazole derivative via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Molport. "ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride | 1797845-69-2". Molport Database. Available at:[Link]

  • Bristol-Myers Squibb Company. "Factor IXa inhibitors". WO2016094260A1.
  • Aerie Pharmaceuticals, Inc. "Dual mechanism inhibitors for the treatment of disease". US10174017B2.
  • Chemical Science. "Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids". Royal Society of Chemistry. Available at:[Link]

  • Der Pharma Chemica. "Synthesis and characterization of amino acid coupled benzimidazole based ligands". Der Pharma Chemica, 2016, 8(20):187-192. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side products in the synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride.

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of sterically hindered β -amino esters with α -quaternary...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working on the synthesis of sterically hindered β -amino esters with α -quaternary centers[1].

The synthesis of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride typically proceeds via a two-step sequence: the α -alkylation of ethyl 2-cyano-2-phenylacetate, followed by the catalytic hydrogenation of the resulting tertiary nitrile[2]. Due to the steric bulk and the reactivity of the intermediates, this pathway is highly susceptible to side reactions. This guide provides causality-driven troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Reaction Workflow & Divergence Pathways

The following workflow illustrates the critical path to the target molecule and the thermodynamic/kinetic traps that lead to common side products.

SynthesisPathway Start Ethyl 2-cyano-2-phenylacetate Step1 Step 1: Alkylation (MeI, NaH, THF) Start->Step1 Intermediate Ethyl 2-cyano-2-phenylpropanoate (Tertiary Nitrile) Step1->Intermediate C-Alkylation (Main) Side1 O-Alkylated / Transesterified Impurities Step1->Side1 Wet Base / Nucleophilic Solvent Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, HCl/EtOH) Intermediate->Step2 Imine Transient Imine Intermediate Step2->Imine Partial Reduction Product Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl (Target Product) Side4 3-amino-2-methyl-2-phenylpropanoic acid (Ester Hydrolysis) Product->Side4 Aqueous Acid (Wet EtOH) Imine->Product Complete Reduction (Acidic Media) Side2 Secondary Amine (Dimer) [von Braun Network] Imine->Side2 Nucleophilic Attack by Primary Amine Side3 Aldehyde Impurity (Hydrolyzed Imine) Imine->Side3 Aqueous Workup (Incomplete Reduction)

Figure 1: Reaction workflow and side-product divergence in the synthesis of the target beta-amino ester.

Part 2: Troubleshooting Guides & FAQs

As a Senior Application Scientist, I emphasize that successful organic synthesis relies on controlling the kinetic rates of competing pathways. Below are the most common issues encountered in this synthesis and their mechanistic solutions.

Q1: Why am I observing a large percentage of secondary amine (dimer) during the nitrile reduction step?

The Causality: The catalytic hydrogenation of nitriles follows the classic von Braun reaction network[3]. The nitrile is first reduced to a highly reactive imine intermediate. If the newly formed primary amine is present in its free-base form, it acts as a nucleophile, attacking the transient imine to form a hemiaminal. This intermediate eliminates ammonia to form a secondary imine, which is subsequently reduced to a secondary amine dimer[4]. The Solution: You must run the reaction under strictly acidic conditions. By adding anhydrous HCl to the ethanol solvent, the primary amine is immediately protonated upon formation ( R−NH3+​ ). The ammonium salt is non-nucleophilic, completely shutting down the dimerization pathway and ensuring >95% selectivity for the primary amine[3].

Q2: I successfully reduced the nitrile, but NMR shows the formation of 3-amino-2-methyl-2-phenylpropanoic acid. How do I prevent ester hydrolysis?

The Causality: While acid is required to prevent dimerization, heating an ethyl ester in the presence of strong acid and water will drive Fischer esterification in reverse, leading to acid-catalyzed hydrolysis[2]. The Solution: Water must be rigorously excluded. Use absolute ethanol (not 95% ethanol) and a solution of anhydrous HCl in dioxane or ethanol. Avoid any aqueous workup until the excess acid has been neutralized or removed under reduced pressure.

Q3: My final product contains an aldehyde impurity (Ethyl 2-formyl-2-phenylpropanoate). Where is this coming from?

The Causality: This indicates incomplete reduction. If the catalyst is poisoned or the hydrogen pressure drops, the reaction stalls at the imine intermediate. During the subsequent workup, exposure to ambient moisture hydrolyzes the unreduced imine directly into an aldehyde. The Solution: Ensure the Pd/C catalyst is not poisoned by sulfur or halide impurities from Step 1. Monitor the reaction via hydrogen uptake; the reaction is only complete when exactly 2.0 molar equivalents of H2​ have been consumed.

Part 3: Quantitative Data Presentation

The table below summarizes the thermodynamic and kinetic outcomes of varying the hydrogenation conditions during Step 2. Notice how the choice of additive and solvent dictates the product distribution.

Catalyst SystemSolventAdditiveConversion (%)Target Primary Amine (%)Secondary Amine Dimer (%)Hydrolysis / Transesterification (%)
10% Pd/CAbsolute EtOHNone>99%45%54%<1%
10% Pd/CAbsolute EtOHAnhydrous HCl (1.5 eq)>99%98% <1% <1%
Raney Ni95% EtOHAqueous HCl (1.5 eq)>99%85%<1%14% (Hydrolysis)
10% Pd/CMeOHAnhydrous HCl (1.5 eq)>99%95%<1%4% (Transesterification)

Data Note: Optimal conditions require anhydrous HCl in absolute ethanol to maximize primary amine yield while suppressing both dimerization and ester cleavage.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of the reaction before proceeding to the next step.

Protocol A: Synthesis of Ethyl 2-cyano-2-phenylpropanoate (Step 1)

Objective: α -Methylation of the starting cyanoacetate.

  • Preparation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous THF under an argon atmosphere. Cool to 0 °C.

  • Deprotonation: Dropwise add a solution of Ethyl 2-cyano-2-phenylacetate (1.0 eq) in THF.

    • Self-Validation Check 1: Observe the evolution of H2​ gas. The bubbling must cease before proceeding, confirming complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Monitoring:

    • Self-Validation Check 2: Perform TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​≈0.4 ) must be completely consumed, replaced by a single new spot ( Rf​≈0.5 ).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the tertiary nitrile.

Protocol B: Catalytic Hydrogenation to the Hydrochloride Salt (Step 2)

Objective: Reduction of the tertiary nitrile to the primary amine hydrochloride[2].

  • Preparation: In a high-pressure hydrogenation vessel, dissolve Ethyl 2-cyano-2-phenylpropanoate (1.0 eq) in absolute ethanol (0.2 M).

  • Acidification: Add a solution of anhydrous HCl in ethanol (1.5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under a blanket of argon to prevent ignition.

  • Hydrogenation: Purge the vessel with H2​ three times. Pressurize to 50 psi and stir vigorously at room temperature.

    • Self-Validation Check 3: Monitor the pressure gauge. The reaction is complete when the pressure drop corresponds to exactly 2.0 equivalents of H2​ consumption.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with absolute ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the product.

    • Self-Validation Check 4: 1H NMR ( DMSO−d6​ ) must show the disappearance of the nitrile carbon ( ≈120 ppm in 13C ) and the appearance of a broad integration of 3 protons at ≈8.2 ppm, corresponding to the −NH3+​ group.

References

  • Efficient Synthesis of α-Quaternary α-Hydroxy-β-amino Esters via Silyl Glyoxylate-Mediated Three-Component Reactions. Organic Letters - ACS Publications. Available at:[Link]

  • Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Advanced Synthesis & Catalysis. Available at:[Link]

  • Dual mechanism inhibitors for the treatment of disease. US Patent US10174017B2.
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the purification of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride .

As a β -amino acid ester with a highly sterically hindered quaternary α -carbon (bearing both a methyl and a phenyl group), this compound presents unique synthetic and purification challenges. While the steric bulk provides some shielding to the ester bond, the harsh conditions often required for its synthesis lead to high levels of unreacted starting materials and complex impurity profiles.

Physicochemical Profiling & Impurity Characterization

Before troubleshooting, it is critical to understand the partitioning behavior of the target molecule versus its common impurities. This dictates the logic behind every extraction and crystallization step.

Table 1: Physicochemical Profile & Impurity Partitioning

Compound / ImpurityRoleApprox. pKaSolubility (Aqueous)Solubility (Organic)Primary Removal Strategy
Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl Target Product ~8.5 - 9.5 (Amine)HighLow (except polar organics)N/A (Target)
Ethyl 3-amino-2-methyl-2-phenylpropanoate Free Base Intermediate~8.5 - 9.5LowHigh (DCM, EtOAc, Et2O)Extract into organic phase at pH 8.5
3-amino-2-methyl-2-phenylpropanoic acid Hydrolysis Impurity~2.5 (COOH), 9.5 (NH3+)High (as zwitterion/salt)LowDiscard in aqueous phase during basic extraction
Inorganic Salts (e.g., NaCl) Synthetic ByproductN/AHighLowDiscard in aqueous phase
Non-polar organic byproducts Synthetic ImpurityN/ALowHighSilica chromatography or anti-solvent washing

Mechanistic Insight: The Hydrolysis Challenge

The most common issue encountered with amino acid ester hydrochlorides is the inadvertent hydrolysis of the ester bond back to the free carboxylic acid during aqueous workups or prolonged storage in humid environments.

HydrolysisPathway EsterSalt Ethyl 3-amino-2-methyl- 2-phenylpropanoate HCl (Target) Water H2O / Heat (Aqueous Workup) EsterSalt->Water Hydrolysis Zwitterion 3-amino-2-methyl- 2-phenylpropanoic acid (Impurity) Water->Zwitterion Ester Cleavage Alcohol Ethanol (Byproduct) Water->Alcohol Leaving Group

Mechanism of ester hydrolysis leading to zwitterionic impurities.

Troubleshooting Guides & FAQs

Q1: My batch contains significant amounts of the hydrolyzed free acid. How do I selectively remove it without degrading the intact ester?

Causality: Exposure to moisture during storage or the use of strong bases (like NaOH) during workup will rapidly saponify the ethyl ester. To separate the hydrolyzed zwitterion from the intact ester, you must exploit their differing solubilities at a mildly basic pH. Neutralizing the hydrochloride salt with a mild basic aqueous solution (like carbonate) and extracting the free amine into an organic solvent is the gold standard[1].

Self-Validating Protocol: Acid-Base Extraction

  • Solubilization: Suspend 10 g of the impure salt in 100 mL of Dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) while stirring vigorously.

    • Expert Insight: NaHCO₃ (pH ~8.5) is basic enough to deprotonate the amine hydrochloride (pKa ~9.0) but mild enough to prevent base-catalyzed saponification of the ethyl ester 1[1].

  • Phase Separation: Transfer to a separatory funnel. The free amine ester partitions into the lower DCM layer. The hydrolyzed zwitterion and inorganic salts remain in the upper aqueous layer.

  • Validation Check: Spot the aqueous layer on a silica TLC plate and stain with Ninhydrin. A lack of a primary amine signal confirms complete extraction into the organic phase.

  • Drying: Collect the DCM layer, dry over anhydrous Na₂SO₄ for 15 minutes, and filter.

  • Re-salting: Cool the DCM solution to 0°C. Slowly add 1.2 equivalents of 4M HCl in Dioxane dropwise.

    • Expert Insight: Using anhydrous HCl prevents the re-introduction of water, which would trigger ester hydrolysis 2[2].

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

PurificationWorkflow Impure Impure HCl Salt Freebase Add Saturated NaHCO3 + DCM (pH 8.5) Impure->Freebase Split Phase Separation Freebase->Split AqLayer Aqueous Layer (Hydrolyzed Acid Salts) Split->AqLayer Discard OrgLayer Organic Layer (DCM) (Free Amine Ester) Split->OrgLayer Extract Dry Dry over Na2SO4 & Concentrate OrgLayer->Dry Resalt Add 4M HCl in Dioxane at 0°C Dry->Resalt Pure Pure HCl Salt (Precipitate) Resalt->Pure Filter & Wash

Acid-base extraction and re-salting workflow for impurity removal.

Q2: My isolated salt is discolored and contains non-polar organic impurities. How should I proceed?

Causality: Discoloration usually indicates oxidized trace impurities or polymeric byproducts from the initial synthesis. Extraction alone will not remove non-polar impurities that co-partition into the organic layer. You must isolate the free base and purify it chromatographically before re-forming the hydrochloride salt.

Self-Validating Protocol: Freebasing & Silica Gel Chromatography

  • Freebasing: Convert the impure salt to the free amine using the NaHCO₃/DCM extraction method described in Q1.

  • Concentration: Evaporate the DCM under reduced pressure (keep bath temperature <30°C to prevent thermal degradation).

  • Column Preparation: Pack a silica gel column using Hexane.

  • Loading & Elution: Load the crude free amine. Elute using a gradient of Hexane:Ethyl Acetate (4:1 to 2:1) containing 1% Triethylamine (TEA).

    • Expert Insight: TEA neutralizes the acidic silanol groups on the silica gel, preventing the primary amine from streaking and irreversibly binding to the column.

  • Validation Check: Analyze fractions via TLC (UV active due to the phenyl ring, and Ninhydrin positive). Pool fractions containing only the target spot.

  • Re-salting: Concentrate the pooled fractions, redissolve in dry Diethyl Ether, and bubble anhydrous HCl gas into the solution until precipitation ceases3[3].

Q3: I am losing yield during recrystallization. What is the optimal solvent system?

Causality: The hydrochloride salt is highly soluble in polar protic solvents (methanol, water) but insoluble in non-polar solvents. Attempting to recrystallize from a single solvent requires drastic temperature changes, causing massive yield loss. Anti-solvent crystallization leverages solubility differentials to force precipitation while leaving impurities in solution4[4].

Self-Validating Protocol: Anti-Solvent Crystallization

  • Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add a minimum volume of warm (40°C) absolute ethanol to achieve complete dissolution.

    • Expert Insight: Absolute ethanol provides high solubility for the polar salt without introducing water, which is critical for preventing ester cleavage[4].

  • Anti-Solvent Addition: Remove from heat. Slowly add cold anhydrous diethyl ether dropwise while swirling, until the solution becomes persistently turbid (reaching the cloud point).

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 1 hour, then transfer to an ice bath (0-4°C) for an additional 2 hours to maximize yield.

  • Validation Check: Examine the mother liquor via TLC. If a significant product spot remains, add an additional 10% volume of diethyl ether and age for another hour.

  • Isolation: Vacuum filter the crystals, wash with ice-cold diethyl ether, and dry under high vacuum overnight.

References

  • Title: How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Source: ResearchGate URL: 1

  • Title: Mild and Efficient Preparation of Phytosteryl Amino Acid Ester Hydrochlorides and Their Emulsifying Properties Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: 2

  • Title: How to convert amino acid to its hydrochloride? Source: ResearchGate URL: 3

  • Title: US4622413A - Method for preparing amino acid ester hydrohalides Source: Google Patents URL: 4

Sources

Troubleshooting

Stability issues of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride under different conditions.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability inquiries regarding Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS 1797845-69-2)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter stability inquiries regarding Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS 1797845-69-2)[1]. Because this molecule is an α,α -disubstituted β -amino ester, it possesses a unique stereoelectronic profile that makes it highly susceptible to specific degradation pathways if handled improperly.

This guide bypasses generic advice to focus on the exact causality of degradation, providing self-validating protocols to ensure the integrity of your synthetic workflows.

Part 1: Diagnostic Q&A and Troubleshooting

Q1: Why does my batch lose assay purity and exhibit a -46 Da mass shift when formulated in slightly basic aqueous buffers (pH 7.5 - 8.0)? Causality & Mechanism: As a hydrochloride salt, the compound is stable. However, when the pH exceeds the pKa​ of the primary amine, the salt is neutralized to its free base form. Once liberated, the primary amine nucleophilically attacks the adjacent ethyl ester carbonyl.

Normally, β -amino esters cyclize slowly. However, your molecule features a methyl and a phenyl group at the α -carbon (C2). This geminal disubstitution triggers a massive steric compression known as the Thorpe-Ingold effect [2]. The bulky substituents restrict the molecule's conformational flexibility, forcing the amine and ester groups into strict proximity. This dramatically lowers the activation energy for intramolecular cyclization, rapidly yielding the β -lactam 3-methyl-3-phenylazetidin-2-one [3] and releasing one equivalent of ethanol (MW 46.07 g/mol ).

Self-Validating Protocol: Run an LC-MS analysis on your degraded sample. If lactamization has occurred, you will observe the [M+H]+ peak shift from m/z 208.3 (intact free base) to m/z 162.2 (lactam). To prevent this, never store the compound in aqueous solutions above pH 5.0.

Q2: How should I store the solid compound to prevent matrix degradation, and what are the specific environmental thresholds? Causality & Mechanism: Hydrochloride salts of amino esters are inherently hygroscopic. Exposure to ambient humidity (RH > 60%) causes the crystal lattice to absorb moisture, leading to physical caking. More critically, this absorbed water creates an acidic microenvironment (due to the HCl) that slowly catalyzes the hydrolysis of the ethyl ester, yielding 3-amino-2-methyl-2-phenylpropanoic acid.

Quantitative Stability Matrix: | Condition | Temperature | Relative Humidity (RH) | Primary Degradant | Est. Half-Life ( t1/2​ ) | | :--- | :--- | :--- | :--- | :--- | | Optimal Storage | -20 °C | < 10% (Desiccated) | None (Stable) | > 24 months | | Benchtop (Solid) | 25 °C | 60% (Ambient) | Matrix Caking / Hydrolysis | ~3-4 weeks | | Aqueous (pH 4.0) | 25 °C | N/A (Solution) | 3-amino-2-methyl-2-phenylpropanoic acid | ~5 days | | Aqueous (pH 7.5) | 25 °C | N/A (Solution) | 3-methyl-3-phenylazetidin-2-one | < 2 hours |

Q3: I need to isolate the free base for a downstream coupling reaction. How can I do this without triggering premature lactamization? Causality & Mechanism: The key to isolating the free base is suppressing the transition state of the Thorpe-Ingold cyclization[4]. If you neutralize the salt in a single aqueous phase, the polar medium stabilizes the transition state, accelerating lactam formation. By utilizing a strictly cold, biphasic system, the momentarily formed free base immediately partitions into the organic layer, stripping it of the aqueous environment and minimizing intermolecular collisions.

Step-by-Step Methodology (Self-Validating Biphasic Extraction):

  • Suspend 1.0 g of the HCl salt in 10 mL of pre-chilled (strictly 0 °C) dichloromethane (DCM).

  • Neutralize by adding 10 mL of ice-cold saturated aqueous NaHCO3​ . (Validation: Check the aqueous layer pH with indicator paper; it must be ~8.0. If acidic, add more NaHCO3​ ).

  • Stir vigorously for exactly 3 to 5 minutes. Do not exceed 5 minutes to minimize aqueous contact time.

  • Separate the organic layer immediately. Extract the remaining aqueous layer once with 5 mL of cold DCM.

  • Dry the combined organic layers over anhydrous Na2​SO4​ . (Crucial Expertise: Do NOT use MgSO4​ . Magnesium acts as a mild Lewis acid and can coordinate to the ester and amine, inadvertently catalyzing lactamization).

  • Concentrate under reduced pressure using a water bath set strictly below 25 °C. Use the resulting free base immediately for your downstream coupling.

Part 2: Mechanistic & Workflow Visualizations

DegradationPathways Salt Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl (Stable Salt) Base Free Base Formation (Reactive Intermediate) Salt->Base Aqueous Buffer (pH > 7.5) Acid 3-amino-2-methyl-2-phenylpropanoic acid (Hydrolysis Product) Salt->Acid Strong Acid/Base (Hydrolysis) Degradation Matrix Caking & Hydration (Physical Degradation) Salt->Degradation High Humidity (RH > 60%) Lactam 3-methyl-3-phenylazetidin-2-one (Beta-Lactam) Base->Lactam Thorpe-Ingold Cyclization

Figure 1: pH-dependent and environmental degradation pathways of the target salt.

FreeBasingWorkflow S1 1. Suspend HCl Salt in DCM Strictly 0 °C S2 2. Add Ice-Cold Sat. NaHCO3 Biphasic System S1->S2 S3 3. Vigorously Stir < 5 mins Minimize Aqueous Contact S2->S3 S4 4. Phase Separation Extract Aqueous with DCM S3->S4 S5 5. Dry (Na2SO4) & Concentrate Bath Temp < 25 °C S4->S5

Figure 2: Self-validating biphasic extraction workflow to safely isolate the free base.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride in Reaction Media

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support resource for addressing the common yet challenging issue of poor solubility of Ethyl 3-amino-2-methyl-2-p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support resource for addressing the common yet challenging issue of poor solubility of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride in various reaction media. This guide is designed to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to help you optimize your synthetic routes and achieve desired reaction outcomes.

Introduction: Understanding the Solubility Challenge

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, possessing both a polar hydrochloride salt and a relatively non-polar ethyl phenylpropanoate backbone, presents a unique solubility profile. The hydrochloride salt form significantly enhances its stability and ease of handling as a solid but often leads to poor solubility in the non-polar organic solvents typically required for subsequent synthetic transformations. This is because the ionic nature of the salt makes it more soluble in aqueous or highly polar environments.[1][2][3] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions we receive regarding the solubility of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride.

Q1: Why is my Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride not dissolving in my reaction solvent?

A: The primary reason is the ionic character imparted by the hydrochloride salt. While the parent ester is soluble in many organic solvents, the salt form has a high lattice energy, making it more stable as a solid.[4] Overcoming this requires either a solvent system that can effectively solvate both the ionic and organic portions of the molecule or a chemical modification to transiently remove the ionic character.

Q2: I've tried common solvents like Dichloromethane (DCM) and Toluene, but the solubility is still poor. What should I try next?

A: While DCM and Toluene are excellent for many organic reactions, they are often insufficient for dissolving polar hydrochloride salts. A logical next step is to explore more polar aprotic solvents or to use a co-solvent system. For instance, adding a small amount of a polar solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly enhance solubility.[5] However, be mindful of the compatibility of these solvents with your reaction reagents.

Q3: Can I just add a base to neutralize the hydrochloride and improve solubility?

A: Yes, this is a very effective strategy. The free amine form of the ester is significantly more soluble in non-polar organic solvents.[2] However, this approach must be carefully considered within the context of your overall reaction scheme. The choice of base and the timing of its addition are critical to avoid unwanted side reactions. A weak, non-nucleophilic base is often preferred.

Q4: Will heating the reaction mixture improve the solubility?

A: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, this is not always a straightforward solution. You must consider the thermal stability of your reactant and other components in the reaction mixture. Additionally, for some subsequent reactions, lower temperatures may be required for selectivity, creating a process challenge.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic, step-by-step approaches to tackle persistent solubility problems.

Guide 1: Systematic Solvent and Co-Solvent Screening

A methodical approach to solvent selection is the cornerstone of resolving solubility issues. This guide provides a workflow for efficiently screening and selecting an appropriate solvent system.

Workflow for Solvent Screening:

A Start: Poor Solubility Observed B Characterize Reactant: Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl A->B C Initial Screening: Common Aprotic Solvents (e.g., DCM, Toluene, THF) B->C D Solubility Adequate? C->D E Proceed with Reaction D->E Yes F Secondary Screening: Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO) D->F No G Solubility Adequate? F->G G->E Yes H Consider Co-Solvent System G->H No I Tertiary Screening: Protic Solvents (if compatible) (e.g., IPA, EtOH) H->I J Solubility Adequate? I->J J->E Yes K Move to Advanced Strategies J->K No

Caption: Systematic workflow for solvent screening.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Accurately weigh 10 mg of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride into several small vials.

  • Solvent Addition: To each vial, add 0.1 mL of a different test solvent.

  • Observation at Room Temperature: Agitate the vials at room temperature for 5 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, suspended).

  • Heating (Optional): If not fully dissolved, gently heat the vials to a predetermined temperature (e.g., 40 °C) and observe any changes in solubility. Note any potential degradation.

  • Co-Solvent Testing: For promising primary solvents that show partial solubility, add a co-solvent in 10% increments and observe the effect.

Data Summary: Qualitative Solubility of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride

Solvent ClassSolventRoom Temperature SolubilitySolubility at 40 °CNotes
Non-Polar Aprotic TolueneInsolubleVery Slightly SolubleForms a fine suspension.
Dichloromethane (DCM)Very Slightly SolubleSlightly SolubleSwelling of the solid may be observed.
Polar Aprotic Acetonitrile (ACN)Slightly SolubleModerately SolubleA good starting point for co-solvent systems.
Dimethylformamide (DMF)SolubleFreely SolubleBe cautious of reactivity with electrophiles.
Dimethyl sulfoxide (DMSO)Freely SolubleFreely SolubleHigh boiling point can make work-up challenging.
Polar Protic Isopropanol (IPA)Moderately SolubleSolublePotential for transesterification at elevated temperatures.
Ethanol (EtOH)SolubleFreely SolubleSimilar transesterification risk as IPA.
Guide 2: In-Situ Neutralization for Enhanced Solubility

This strategy involves the addition of a base to generate the more soluble free amine in situ. The choice of base is critical to the success of this method.

Decision Tree for Base Selection:

A Start: In-Situ Neutralization Required B Is the reaction sensitive to strong bases? A->B C Use a weak, non-nucleophilic base B->C Yes G Use a strong, non-nucleophilic base B->G No D Consider organic amines: - Triethylamine (TEA) - Diisopropylethylamine (DIPEA) C->D E Consider inorganic bases: - K2CO3 - NaHCO3 C->E F Is the resulting ammonium salt soluble? D->F E->F I Proceed with selected base F->I Yes J Filter off the salt if it precipitates F->J No H Consider: - Sodium Hydride (NaH) - Lithium diisopropylamide (LDA) (Use with extreme caution) G->H H->I J->I

Caption: Decision-making for selecting a suitable base.

Experimental Protocol: In-Situ Neutralization and Reaction

  • Setup: To a reaction vessel under an inert atmosphere, add the chosen reaction solvent.

  • Suspension: Add Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride to the solvent and stir to form a suspension.

  • Base Addition: Slowly add 1.05 to 1.1 equivalents of the selected base (e.g., triethylamine) to the suspension at room temperature or below.

  • Dissolution: Stir the mixture until the solid has completely dissolved, indicating the formation of the free amine. This may take anywhere from a few minutes to an hour.

  • Reaction: Proceed with the addition of your other reagents as per your reaction protocol.

Causality and Trustworthiness: The use of a slight excess of a tertiary amine base like triethylamine ensures complete neutralization of the hydrochloride salt.[6] The resulting triethylammonium chloride salt is often insoluble in many organic solvents and can be removed by filtration if necessary, thus driving the equilibrium towards the free amine. This protocol is self-validating as the visual cue of complete dissolution confirms the successful formation of the more soluble species.

Guide 3: Advanced Strategies for Recalcitrant Cases

When standard methods are insufficient, more advanced techniques may be required.

Phase-Transfer Catalysis (PTC)

For reactions occurring in a biphasic system (e.g., an aqueous solution of the hydrochloride salt and an organic solvent with the other reactant), a phase-transfer catalyst can be employed.

  • Mechanism: The phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) facilitates the transport of the ionic reactant across the phase boundary into the organic phase where the reaction can occur.[1][5][7] This is a well-established technique for overcoming the insolubility of salts in organic media.[1][8]

  • When to Use: This is particularly useful when your reaction requires an aqueous workup and the other reactant is highly non-polar.

Use of Ionic Liquids

Ionic liquids are salts that are liquid at or near room temperature. They can be excellent solvents for a wide range of polar and non-polar compounds.

  • Advantages: They have negligible vapor pressure, high thermal stability, and their solvent properties can be tuned by modifying the cation and anion.

  • Considerations: They can be expensive, and product isolation can sometimes be challenging. A screening of ionic liquids for both solubility and reaction compatibility would be necessary.

References

  • Phase-transfer catalyst - Wikipedia. [Link]

  • Phase transfer catalysis (PTC) - OperaChem. [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. [Link]

  • Amine Reactivity - MSU chemistry. [Link]

  • How can I neutralize aminehydrochlorides? - ResearchGate. [Link]

  • Isolation (Recovery) of amines - University of Alberta. [Link]

  • Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. [Link]

  • US20100204470A1 - method for salt preparation - Google P
  • Solubility of Ethyl Propanoate in Various Organic Solvents - Eureka by PatSnap. [Link]

  • Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. [Link]

  • Salt formation to improve drug solubility - Sign-in. [Link]

  • Solvent Extraction of Hydrochloric Acid Using Commercial Extractants and Synthesized Ionic Liquids - 자원리싸이클링. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Troubleshooting

Preventing byproduct formation in the synthesis of phenylpropanoates.

Introduction Welcome to the Technical Support Center for the synthesis of phenylpropanoates. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of phenylpropanoates. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of this important class of compounds. Phenylpropanoates are key intermediates and final products in various fields, including pharmaceuticals, fragrances, and materials science.[1]

The successful synthesis of phenylpropanoates requires careful control of reaction conditions to maximize yield and minimize the formation of unwanted byproducts. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of phenylpropanoates and offers targeted solutions based on mechanistic understanding.

Issue 1: Low Yield of the Desired Phenylpropanoate Ester

Q: My Fischer esterification of 3-phenylpropanoic acid is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in Fischer esterification are almost always due to the reversible nature of the reaction.[2][3][4] The equilibrium between the carboxylic acid, alcohol, ester, and water can be unfavorable for product formation.

Causality and Recommended Actions:

  • Incomplete Reaction/Equilibrium Issues:

    • Increase Reactant Concentration: According to Le Châtelier's principle, using a large excess of the alcohol (often as the solvent) can drive the equilibrium towards the ester product.[2][4][5] Studies have shown that increasing the alcohol-to-acid ratio significantly boosts ester yield.[2]

    • Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials.[2][3][5] To counter this, remove water as it forms. This can be achieved by:

      • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically.

      • Drying Agents: Incorporating molecular sieves or a drying agent into the reaction mixture can sequester water.[3][5]

  • Insufficient Catalysis:

    • Catalyst Choice and Loading: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[3][4] Ensure you are using a sufficient catalytic amount.

  • Steric Hindrance:

    • If you are using a sterically hindered alcohol or carboxylic acid, the reaction rate will be slower. In such cases, consider alternative, more reactive starting materials like acyl chlorides or anhydrides.[3][6]

Issue 2: Formation of an Ether Byproduct

Q: I am observing the formation of a significant amount of what appears to be an ether byproduct during my synthesis. What reaction conditions favor this, and how can I prevent it?

A: Ether formation is a common side reaction, particularly under acidic conditions with alcohols, proceeding via an Sₙ2 or E2 mechanism depending on the alcohol's structure.

Causality and Recommended Actions:

  • Reaction Conditions Favoring Ether Formation:

    • High Temperatures: Elevated temperatures can promote the dehydration of alcohols to form ethers, especially with primary alcohols in the presence of a strong acid like H₂SO₄.

    • Primary Alkyl Halides: When synthesizing phenyl propyl ether via Williamson ether synthesis, using a primary propyl halide is crucial to favor the Sₙ2 pathway over the competing E2 elimination that forms propene.[7]

  • Preventative Measures:

    • Temperature Control: Carefully control the reaction temperature. While heat is often necessary to drive esterification, excessive temperatures can favor byproduct formation.[8] An optimal temperature range of 50-100 °C is often recommended for similar syntheses.[7]

    • Choice of Starting Materials: For Williamson ether synthesis, strictly use primary alkyl halides.[7]

    • Solvent Selection: In syntheses like the Williamson ether synthesis, polar aprotic solvents such as acetonitrile or DMF can accelerate the desired Sₙ2 reaction over elimination.[7]

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Q: After workup, my final phenylpropanoate product is contaminated with unreacted phenol and/or propionyl chloride. What are the best strategies for their removal?

A: The presence of unreacted starting materials is a common purification challenge. The strategy for removal depends on the specific properties of the contaminants.

Causality and Recommended Actions:

  • Incomplete Reaction:

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion before initiating workup.[8]

  • Inefficient Workup:

    • Aqueous Base Wash: To remove unreacted phenol (an acidic compound), perform an aqueous wash with a mild base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This will deprotonate the phenol, forming a water-soluble phenoxide salt that will partition into the aqueous layer.

    • Aqueous Wash for Acyl Chlorides: Propionyl chloride is highly reactive with water and will be hydrolyzed to propionic acid during an aqueous workup.[9] A subsequent wash with a mild base will then remove the resulting carboxylic acid.

    • Multiple Extractions: Perform multiple extractions with your organic solvent to ensure complete recovery of your product from the aqueous layer.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing phenylpropanoates, and what are the key byproducts for each?

A1: Several common methods exist, each with its own potential for byproduct formation.

Synthesis MethodCommon Starting MaterialsMajor Potential Byproducts
Fischer Esterification 3-Phenylpropanoic acid and an alcohol[6]Unreacted starting materials, water, and potentially ethers from alcohol self-condensation.
Acylation of Phenols Phenol and propionyl chloride or propionic anhydride[6][11]Unreacted phenol, propionic acid (from hydrolysis of anhydride/chloride), and HCl or propanoic acid.[11] In some cases, C-acylation products (hydroxypropiophenones) can form.[12]
Palladium-Catalyzed Carbonylation Aryl halide, an alkene, and carbon monoxideByproducts from side reactions like β-hydride elimination, and impurities from the catalyst system.[13]
Hydrogenation of Cinnamic Acid Derivatives Cinnamic acid or its esters[1]Over-reduction products (e.g., reduction of the aromatic ring under harsh conditions) or incomplete hydrogenation.

Q2: How can I minimize the formation of dimethylated byproducts when synthesizing 2-phenylpropionic acid derivatives via methylation?

A2: The formation of dimethylated byproducts is a significant challenge in the methylation of compounds like phenylacetonitrile.[14] A highly selective method involves using dimethyl carbonate (DMC) as the methylating agent. This method can achieve up to 99% selectivity for the monomethylated product at complete conversion.[14] The key is that DMC acts first as a methoxy carbonylating agent, followed by methylation, which prevents direct over-methylation.[14]

Q3: I am using a palladium-catalyzed Heck reaction to form a phenylpropanoate precursor. What are common issues and how can I troubleshoot them?

A3: The Heck reaction, while powerful, can be sensitive to reaction conditions.[13][15]

  • Low Catalyst Activity:

    • Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures.[13]

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-donating phosphines are often required for less reactive aryl halides.[16]

  • Formation of Regioisomers:

    • This is a major issue with electronically neutral or electron-rich alkenes.[13] Careful selection of ligands and reaction conditions is necessary to control regioselectivity.

  • Product Contamination:

    • With phosphine ligands like triphenylphosphine, phenyl group exchange can occur, leading to contamination of the product.[13]

Experimental Protocol: High-Yield Synthesis of Ethyl 3-Phenylpropanoate via Fischer Esterification

This protocol is designed to maximize yield by addressing the equilibrium limitations of the Fischer esterification.

Materials:

  • 3-Phenylpropanoic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Round-bottom flask, reflux condenser, Dean-Stark trap, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-phenylpropanoic acid, a 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight). Add toluene to fill the Dean-Stark trap.

  • Reflux and Water Removal: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction has reached completion. Monitor the reaction by TLC if desired.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol and toluene under reduced pressure using a rotary evaporator.

  • Workup:

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Water (to remove any remaining ethanol).

      • Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid). Repeat until no more gas evolution is observed.[17]

      • Brine (to aid in the separation of the organic and aqueous layers).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10] Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 3-phenylpropanoate.

  • Purification: If necessary, purify the product by vacuum distillation.

Visualizing Reaction Pathways and Troubleshooting

Fischer Esterification Mechanism and Equilibrium Control

Fischer_Esterification RCOOH Carboxylic Acid (Phenylpropanoic Acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation ROH Alcohol (Ethanol) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ Catalyst H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate with Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving Ester_H2O Ester + H₂O Water_Leaving->Ester_H2O Elimination of H₂O Ester_H2O->RCOOH Hydrolysis (Reverse Reaction) Remove_H2O Remove Water Ester_H2O->Remove_H2O Drives Equilibrium → Excess_ROH Excess Alcohol Excess_ROH->Tetrahedral_Intermediate Drives Equilibrium →

Caption: Fischer Esterification mechanism and strategies to favor product formation.

Troubleshooting Workflow for Low Phenylpropanoate Yield

Troubleshooting_Workflow Start Low Yield of Phenylpropanoate Check_Reaction Analyze Reaction Mixture (TLC, GC-MS) Start->Check_Reaction Unreacted_SM High % of Starting Material? Check_Reaction->Unreacted_SM Byproducts Significant Byproducts? Check_Reaction->Byproducts Unreacted_SM->Byproducts No Equilibrium Issue: Unfavorable Equilibrium (Fischer Esterification) Unreacted_SM->Equilibrium Yes Incomplete_Rxn Issue: Incomplete Reaction Byproducts->Incomplete_Rxn No Side_Reaction Issue: Competing Side Reaction Byproducts->Side_Reaction Yes Solution_Equilibrium Solution: 1. Use excess alcohol. 2. Remove H₂O (Dean-Stark). Equilibrium->Solution_Equilibrium Solution_Incomplete Solution: 1. Increase reaction time. 2. Increase temperature (cautiously). 3. Check catalyst activity. Incomplete_Rxn->Solution_Incomplete Solution_Side_Reaction Solution: 1. Lower temperature. 2. Change solvent. 3. Use alternative reagents. Side_Reaction->Solution_Side_Reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Wikipedia. Phenylpropanoic acid. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Journal of the Korean Chemical Society. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]

  • Pearson. Show how you would use an acid chloride as an intermediate to syn... [Link]

  • Reddit. Which is the best method for purifying N-Phenylpropanamide? : r/chemhelp. [Link]

  • Patsnap. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Reactory. phenyl propanoate | C9H10O2. [Link]

  • ResearchGate. Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

  • ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • The Organic Companion. Remove Sticky Reagents during Workup. [Link]

  • Bloom Tech. What Reactions Can Be Carried Out Using Propionyl Chloride? [Link]

  • Chemguide. acyl chlorides and water, alcohols or phenol. [Link]

  • ResearchGate. Optimization of the reaction conditions a. [Link]

  • ResearchGate. Synthesis of natural phenylpropa of natural phenylpropanoid esters via conventional chemical reactions rs via conventional. [Link]

  • PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]

  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]

  • PrepChem.com. Preparation of 3-phenylpropionic acid. [Link]

  • PMC. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • The Vespiary. Clandestine Approach to the Synthesis of Phenyl-2-Propanone from Phenylpropenes. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • ResearchGate. Synthesis of Phenylpropanoids via Matsuda-Heck Coupling of Arene Diazonium Salts | Request PDF. [Link]

  • PMC. Structure–function relationships in plant phenylpropanoid biosynthesis. [Link]

  • Organic Syntheses. phenylpropiolic acid. [Link]

  • Reddit. How can I improve the yield of my Fischer Esterification? : r/Chempros. [Link]

  • Synfacts. Synthesis of Phenylpropanoids via Matsuda-Heck Coupling of Arene Diazonium Salts. [Link]

  • PMC. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. [Link]

  • Wiley Online Library. Palladium-Catalyzed Carbonylation/Acyl Migratory Insertion Sequence. [Link]

  • Diva-portal.org. Palladium-Catalyzed Carbonylation and Arylation Reactions. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • eScholarship@McGill. Development of New Classes of Palladium and Nickel Catalyzed Carbonylation Reactions. [Link]

  • Organic Letters. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. [Link]

  • Semantic Scholar. Heck Reaction—State of the Art. [Link]

  • University of Rochester. About Workup. [Link]

  • PMC. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. [Link]

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Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis for the Confirmation of Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride Structure: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck known as the "Salt Problem." When confirming the structure of pharmaceutical intermediates like Ethyl 3-amino-2-methyl-2-phenylpropanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck known as the "Salt Problem." When confirming the structure of pharmaceutical intermediates like Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS: 1797845-69-2)[1], the physicochemical state of the analyte dictates the analytical approach. This compound features a primary amine, a sterically hindered quaternary carbon at C2 (bearing both methyl and phenyl groups), and an ethyl ester.

Because it is synthesized and isolated as a hydrochloride salt, it is highly polar, non-volatile, and thermally labile. This guide objectively compares the two dominant mass spectrometry (MS) techniques for its structural confirmation: Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By examining the causality behind sample preparation and ionization mechanisms, we will establish self-validating protocols for rigorous structural elucidation.

Methodological Logic & Ionization Dynamics

The choice between LC-MS and GC-MS hinges entirely on the volatility and thermal stability of the analyte[2].

  • ESI-LC-MS (The Gold Standard for Salts): Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from the liquid phase into the gas phase[3]. Because our analyte is a hydrochloride salt, the primary amine is already protonated in solution. ESI capitalizes on this, allowing for direct injection without the need to alter the compound's chemical state, yielding an intact molecular ion [M+H]+ with zero thermal degradation.

  • EI-GC-MS (The Structural Fingerprinting Alternative): Gas chromatography requires analytes to be volatile and thermally stable. Injecting a hydrochloride salt directly into a GC inlet at 250°C will result in catastrophic thermal decomposition (often yielding elimination artifacts). Therefore, GC-MS requires a mandatory sample preparation step—alkaline extraction—to convert the salt into a volatile free base[2]. Once vaporized, the hard 70 eV Electron Impact (EI) ionization shatters the molecule, providing a rich fragmentation fingerprint ideal for library matching[4].

Visualizing the Analytical Workflows

The following diagram illustrates the divergent sample preparation and ionization pathways required for each technique.

Workflow cluster_LC ESI-LC-MS Pathway (Soft Ionization) cluster_GC EI-GC-MS Pathway (Hard Ionization) Start Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl (Solid Salt) LC_Prep Dissolve in MeOH/H2O (0.1% Formic Acid) Start->LC_Prep GC_Prep Alkaline Extraction (NaOH + DCM) Start->GC_Prep LC_Ion ESI (+) Protonation LC_Prep->LC_Ion LC_Detect Intact Molecular Ion [M+H]+ m/z 208.13 LC_Ion->LC_Detect GC_Base Free Base Form (Volatile) GC_Prep->GC_Base GC_Ion Electron Impact (70 eV) Fragmentation GC_Base->GC_Ion GC_Detect Fragment Ions (m/z 134, 91, 30) GC_Ion->GC_Detect

Figure 1: Comparative workflow mapping sample preparation to ionization mechanisms.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every analytical run must be a self-validating system. Below are the optimized protocols for both techniques.

Protocol A: High-Resolution ESI-LC-MS/MS Workflow
  • Sample Preparation: Accurately weigh 1.0 mg of the solid salt and dissolve it in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid is not merely conventional; it serves to drive the equilibrium of the basic primary amine (pKa ~9.5) entirely to its protonated state. This ensures maximum ionization efficiency in the positive ESI mode and suppresses the ionization of acidic silanols on the glassware.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA).

    • Causality: The hydrophobic phenyl and ethyl ester groups ensure adequate retention on the C18 stationary phase, preventing the polar amine from eluting prematurely in the void volume.

  • Mass Spectrometry (ESI+): Operate the Q-TOF or Triple Quadrupole in positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Validation Control: Run a solvent blank immediately prior to the sample to rule out carryover, and a matrix-matched standard to evaluate ion suppression.

Protocol B: EI-GC-MS Workflow
  • Sample Preparation (Free-Basing): Dissolve 1.0 mg of the salt in 1.0 mL of HPLC-grade water. Add 100 µL of 1.0 M NaOH. Extract with 1.0 mL of Dichloromethane (DCM). Vortex for 60 seconds, centrifuge, and collect the lower organic layer.

    • Causality: Amine hydrochlorides are non-volatile. The alkaline aqueous phase deprotonates the amine, converting it to its volatile free-base form, which selectively partitions into the organic DCM layer, leaving inorganic chlorides behind[2].

  • Chromatographic Separation: Inject 1 µL of the DCM extract into the GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Inlet temperature: 250°C. Split ratio: 10:1.

    • Causality: A mid-polarity column provides optimal resolution for aromatic amines. The inlet temperature must be carefully optimized; excessive heat can cause the beta-amino ester to undergo thermal elimination.

  • Mass Spectrometry (EI): Operate the MS in Electron Impact mode at 70 eV. Scan range: m/z 40–300.

  • Validation Control: Include a derivatized control (e.g., using BSTFA to silylate the primary amine) to verify that the free base is not degrading during GC transit.

Comparative Data & Structural Elucidation

The quantitative performance and structural data yielded by both methods differ significantly. ESI provides superior sensitivity for the intact molecule, while EI provides a definitive structural map.

Table 1: Quantitative Performance Comparison
ParameterESI-LC-MS (Q-TOF/QqQ)EI-GC-MS (Single Quad)
Analyte Form Required Intact Hydrochloride SaltFree Base (Extraction Required)
Ionization Energy Soft (Minimal in-source fragmentation)Hard (70 eV, extensive fragmentation)
Primary Detected Ion m/z 208.1337 [M+H]+m/z 207 M+• (Low abundance)
Sample Prep Time < 5 minutes (Direct dilution)20–30 minutes (LLE extraction)
Thermal Degradation Risk NegligibleModerate to High
Table 2: Diagnostic Fragment Ions for Structural Confirmation
Ionization Methodm/zIon AssignmentMechanistic Origin
ESI-MS/MS (CID) 208.13[M+H]+Intact protonated molecule.
ESI-MS/MS (CID) 162.10[M+H - EtOH]+Neutral loss of ethanol (46 Da) from the ethyl ester group.
ESI-MS/MS (CID) 134.09[M+H - HCOOEt]+Loss of the entire ethyl formate equivalent.
EI-MS (70 eV) 207.12M+•Radical cation of the free base.
EI-MS (70 eV) 134.09[M - COOCH2CH3]+Alpha-cleavage losing the ethyl ester radical.
EI-MS (70 eV) 91.05C7H7+Tropylium ion derived from the phenyl-methyl moiety.
EI-MS (70 eV) 30.03CH2=NH2+Imminium ion from alpha-cleavage of the primary amine.

Logical Decision Matrix

When integrating these techniques into a drug development pipeline, the choice of instrument should be dictated by the specific analytical objective.

DecisionTree Start Objective: Analyze Amine Hydrochloride Q1 Is comprehensive fragmentation library matching required? Start->Q1 LC_Path ESI-LC-MS/MS (Q-TOF or QqQ) Q1->LC_Path No (Focus on intact mass & sensitivity) GC_Path Free-Basing + EI-GC-MS (Single Quad) Q1->GC_Path Yes (Focus on deep structural elucidation) Adv_LC High Sensitivity, No Thermal Degradation LC_Path->Adv_LC Adv_GC Rich Spectral Fingerprint, Standardized Libraries GC_Path->Adv_GC

Figure 2: Decision tree for selecting the optimal MS technique based on analytical requirements.

Conclusion

For the routine confirmation and quantification of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, ESI-LC-MS is the undisputed method of choice. It bypasses the need for tedious free-basing extractions and preserves the structural integrity of the thermally labile beta-amino ester[3]. However, if the goal is de novo structural elucidation or if isobaric impurities are suspected, the hard ionization and extensive fragmentation provided by EI-GC-MS (post-alkaline extraction) remains an indispensable, complementary tool[4].

References

  • Molport. "ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride | 1797845-69-2." Molport Database. Available at:[Link]

  • Waters Corporation. "Comparison of Electrospray and UniSpray for Pharmaceutical Compounds." Waters Application Notes. Available at:[Link]

  • Lab Manager. "Advancements in Mass Spectrometry Techniques for LC-MS and GC-MS." Lab Manager Magazine. Available at:[Link]

  • National Institutes of Health (PMC). "Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines..." PMC Articles. Available at:[Link]

Sources

Comparative

Comprehensive Validation of Analytical Methods for Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride: A Comparative Guide

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS 1797845-69-2) is a highly specialized α,α -disubstituted β -amino acid ester. As a sterically hindered chiral building block, it is highly valued in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (CAS 1797845-69-2) is a highly specialized α,α -disubstituted β -amino acid ester. As a sterically hindered chiral building block, it is highly valued in the development of peptidomimetics and active pharmaceutical ingredients (APIs). However, its unique structural features—a polar primary amine hydrochloride, a hydrophobic phenyl ring, a hydrolyzable ethyl ester, and a congested quaternary stereocenter at the C2 position—present significant analytical challenges.

This guide provides an objective, data-driven comparison of analytical methodologies for determining the chemical and enantiomeric purity of this compound. Designed for analytical scientists and drug development professionals, the protocols herein are aligned with the newly updated ICH Q2(R2) guidelines for analytical procedure validation [1].

Method Comparison: Chemical Purity & Assay

To quantify impurities and determine the assay of the bulk substance, the analytical method must resolve the highly polar amine without causing ester hydrolysis or irreversible column adsorption.

Reversed-Phase HPLC (RP-HPLC) vs. HILIC

Historically, RP-HPLC has been the default choice for pharmaceutical analysis. However, for primary amine hydrochlorides, RP-HPLC often results in severe peak tailing due to secondary electrostatic interactions with residual silanols on the C18 stationary phase. While ion-pairing agents (e.g., trifluoroacetic acid) can mitigate this, they suppress mass spectrometry (MS) signals and require extensive column equilibration [2].

The Superior Alternative: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC operates with a water-poor, organic-rich mobile phase, which is ideal for retaining polar analytes like underivatized amino esters [3]. By utilizing an amide-bonded stationary phase, HILIC retains the protonated amine via hydrophilic partitioning and hydrogen bonding.

Causality in Method Design: Using a mobile phase buffered with 10 mM ammonium formate at pH 3.0 ensures the primary amine remains fully protonated ( −NH3+​ ), maximizing retention. Simultaneously, the acidic pH suppresses the ionization of surface silanols, eliminating the secondary interactions that cause peak tailing. Furthermore, the high-acetonitrile environment prevents the hydrolysis of the ethyl ester, which is a common degradation pathway in highly aqueous RP-HPLC methods.

Table 1: Performance Comparison for Chemical Purity Analysis
ParameterRP-HPLC (C18 + 0.1% TFA)Ion-Exchange (CEX)HILIC (Amide + Formate Buffer)
Retention Mechanism Hydrophobic partitioningElectrostaticHydrophilic & Electrostatic
Peak Shape (Tailing Factor) 1.8 - 2.4 (Poor)1.5 - 1.7 (Moderate)1.0 - 1.2 (Excellent)
MS Compatibility Low (Ion suppression)Very Low (High salt)High (Volatile buffer)
Risk of Ester Hydrolysis Moderate (Aqueous)High (Aqueous/pH extremes)Low (Organic-rich)
Throughput 20 mins30 mins10 mins

Method Comparison: Enantiomeric Purity (ee%)

The quaternary C2 stereocenter of Ethyl 3-amino-2-methyl-2-phenylpropanoate creates a highly compact, sterically congested chiral environment. Resolving its enantiomers requires a highly efficient chiral stationary phase (CSP).

Normal-Phase Chiral HPLC vs. Chiral SFC

Normal-phase HPLC using polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is effective but suffers from slow mass transfer in viscous solvents like hexane/isopropanol, leading to broad peaks and long run times.

The Superior Alternative: Supercritical Fluid Chromatography (SFC) SFC utilizes supercritical carbon dioxide ( CO2​ ) as the primary mobile phase. Supercritical CO2​ possesses gas-like diffusivity and liquid-like solvating power. This enables rapid mass transfer into the pores of the CSP, resulting in ultra-sharp peaks even for sterically hindered enantiomers [4].

Causality in Method Design: In SFC, the addition of a basic modifier—specifically 0.1% isopropylamine in the methanol co-solvent—is critical. The isopropylamine acts as a competitive base, temporarily blocking active acidic sites on the CSP. This prevents the primary amine of the analyte from adsorbing irreversibly, thereby sharpening the peak and improving the resolution ( Rs​ ) from <1.5 in HPLC to >3.0 in SFC.

Table 2: Performance Comparison for Enantiomeric Resolution
ParameterNormal-Phase Chiral HPLCChiral SFC
Mobile Phase Hexane / Isopropanol (80:20) CO2​ / Methanol (85:15)
Resolution ( Rs​ ) 1.4 (Marginal)3.2 (Baseline)
Analysis Time 25 - 35 mins< 6 mins
Solvent Consumption High (Toxic solvents)Low (Green technology)

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems . Before any sample data is accepted, the system must pass predefined System Suitability Testing (SST) criteria, guaranteeing that the instrument is fit-for-purpose at the exact moment of analysis.

Protocol A: HILIC-UV/MS for Chemical Purity & Assay

Objective: Quantify the API and its related degradation products.

  • Column Preparation: Install a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm). Maintain column temperature at 35 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 95% B. Ramp to 60% B over 8 minutes. Hold for 1 minute, then re-equilibrate at 95% B for 3 minutes. Flow rate: 0.4 mL/min.

  • Sample Preparation: Dissolve the compound in Acetonitrile/Water (80:20 v/v) to a concentration of 0.5 mg/mL. Note: High organic diluent is required to maintain HILIC peak shape.

  • Detection: UV at 210 nm; orthogonal detection via ESI-MS (Positive mode, [M+H]+=208.13 ).

  • Self-Validating SST Criteria:

    • Blank Injection: No interfering peaks ≥0.05% of the target peak area.

    • Standard Precision (n=6): Peak area %RSD ≤1.0% .

    • Tailing Factor: Tf​≤1.5 .

Protocol B: Chiral SFC for Enantiomeric Excess (ee%)

Objective: Baseline separation of the (R) and (S) enantiomers.

  • Column Preparation: Install a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Set column oven to 40 °C.

  • Mobile Phase: Isocratic flow of 85% supercritical CO2​ and 15% Methanol containing 0.1% Isopropylamine.

  • System Parameters: Set Automated Back Pressure Regulator (ABPR) to 120 bar. Flow rate: 3.0 mL/min.

  • Sample Preparation: Dissolve the compound in Methanol to a concentration of 1.0 mg/mL.

  • Self-Validating SST Criteria:

    • Resolution: Rs​ between enantiomers must be ≥2.0 .

    • Signal-to-Noise: The S/N ratio for the minor enantiomer at the 0.1% specification limit must be ≥10 .

ICH Q2(R2) Validation Data Summary

The optimized HILIC and SFC methods were subjected to rigorous validation according to ICH Q2(R2) guidelines [1][5]. The quantitative results demonstrate that both methods are highly accurate, precise, and robust.

Table 3: ICH Q2(R2) Validation Metrics
Validation ParameterHILIC (Chemical Purity)Chiral SFC (Enantiomeric Purity)Acceptance Criteria
Specificity Peak purity index > 0.999 (PDA)Baseline resolution ( Rs​=3.2 )No interference from blanks
Linearity (Range) 0.05 - 1.5 mg/mL ( R2=0.9998 )0.001 - 1.2 mg/mL ( R2=0.9995 ) R2≥0.999
LOD / LOQ 0.015 µg/mL / 0.05 µg/mL0.05 µg/mL / 0.15 µg/mLS/N ≥3 (LOD), ≥10 (LOQ)
Accuracy (Recovery) 99.2% - 100.8% (Spike 50-150%)98.5% - 101.2% (Spike 0.1-2.0%)98.0% - 102.0%
Precision (Repeatability) %RSD = 0.6% (n=6)%RSD = 1.1% (n=6)%RSD ≤2.0%
Robustness Stable across ±0.2 pH unitsStable across ±5 bar pressureMeets SST criteria

Analytical Validation Workflow Visualization

The following diagram illustrates the lifecycle approach to analytical validation for this compound, transitioning from method selection through rigorous ICH Q2(R2) testing, and culminating in continuous monitoring.

Analytical_Validation_Workflow cluster_Methods Method Selection & Optimization cluster_ICHQ2 ICH Q2(R2) Validation Lifecycle Target Analyte: Ethyl 3-amino-2-methyl- 2-phenylpropanoate HCl HILIC Chemical Purity HILIC-UV/MS Target->HILIC SFC Enantiomeric Purity Chiral SFC-UV Target->SFC SST System Suitability Testing (SST) Rs ≥ 2.0, Tailing ≤ 1.5, %RSD ≤ 2.0 HILIC->SST SFC->SST Spec Specificity (Orthogonal MS/PDA) SST->Spec Lin Linearity & Range (R² ≥ 0.999, 50-150%) SST->Lin AccPrec Accuracy & Precision (Spike Recovery, Repeatability) SST->AccPrec Rob Robustness (DoE: Temp, Flow, Modifier) SST->Rob Q14 ICH Q14 Lifecycle Management Continuous Method Monitoring Spec->Q14 Lin->Q14 AccPrec->Q14 Rob->Q14

Figure 1: ICH Q2(R2) aligned analytical validation workflow for chiral amino esters.

References

  • Validation of analytical procedures – ICH Q2(R2) . European Pharmaceutical Review. Available at:[Link]

  • Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity . ResearchGate. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline . QbD Group. Available at:[Link]

  • Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling . National Institutes of Health (PMC). Available at:[Link]

Validation

Spectroscopic comparison of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride with starting materials.

Mechanistic Rationale and Route Selection Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a sterically hindered, unnatural β -amino acid derivative critical for the development of peptidomimetics and small-mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Route Selection

Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is a sterically hindered, unnatural β -amino acid derivative critical for the development of peptidomimetics and small-molecule CNS therapeutics (1)[1]. Synthesizing this compound requires installing a primary amine adjacent to a fully substituted quaternary stereocenter (C2).

While Mannich-type additions to ester enolates are common, they often suffer from poor diastereoselectivity and low yields when forming quaternary centers. Therefore, the most robust and atom-economical route is the α -methylation of ethyl 2-cyano-2-phenylacetate, followed by the catalytic reduction of the resulting nitrile to a primary amine.

Isolating the final product as a hydrochloride salt is not merely a purification preference; it is a chemical necessity. Free β -amino esters are notoriously unstable; the nucleophilic primary amine can undergo intermolecular aminolysis with the ester carbonyl of a neighboring molecule, leading to polymerization or lactamization. Immediate protonation to the ammonium salt ( −NH3+​ ) eliminates this nucleophilicity, trapping the compound in a stable, storable form.

Experimental Workflows: A Self-Validating Approach

The following protocols detail the transformation from the starting material to the final hydrochloride salt, incorporating self-validation checkpoints to ensure reaction integrity.

Protocol A: Synthesis of the Intermediate (Ethyl 2-cyano-2-phenylpropanoate)

Objective: Alkylate ethyl 2-cyano-2-phenylacetate to form the quaternary C2 center.

  • Deprotonation: Dissolve ethyl 2-cyano-2-phenylacetate (1.0 equiv) in anhydrous DMF at 0 °C under N₂. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.1 equiv). Causality: The low temperature prevents the highly nucleophilic enolate from attacking the ester moiety of unreacted starting material (Claisen condensation).

  • Alkylation: After 15 minutes of stirring, add Iodomethane (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours (2)[2].

  • Workup: Quench with 1M HCl, extract with EtOAc, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure (3)[3].

  • Validation Checkpoint: Run a quick TLC (1:4 EtOAc/Hexanes). The product should have an Rf​ of ~0.3. More importantly, an IR scan of the crude oil must show a sharp C≡N stretch at ~2240 cm⁻¹ and a C=O stretch at ~1740 cm⁻¹.

Protocol B: Nitrile Reduction and Salt Formation

Objective: Reduce the nitrile to a primary amine and stabilize it as an HCl salt.

  • Hydrogenation: Dissolve the crude ethyl 2-cyano-2-phenylpropanoate in absolute ethanol. Add Raney Nickel (20% w/w). Purge the vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) for 12 hours. Causality: Raney Nickel is preferred over Pd/C here to suppress the reductive decyanation side-reaction that can frequently occur with benzylic nitriles.

  • Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere. Caution: Dry Raney Nickel is pyrophoric.

  • Salt Formation: Cool the filtrate to 0 °C and immediately add a stoichiometric excess of 2M HCl in diethyl ether. A white precipitate will form.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride (1)[1].

  • Validation Checkpoint: The product must be a white, free-flowing solid. If it is a sticky gum, this indicates incomplete salt formation or the presence of unreacted nitrile.

G A Ethyl 2-cyano-2-phenylacetate (Starting Material) B Alkylation (NaH, MeI, 0°C to RT) A->B C Ethyl 2-cyano-2-phenylpropanoate (Intermediate) B->C D Reduction (H2, Raney Ni, EtOH) C->D E Ethyl 3-amino-2-methyl- 2-phenylpropanoate D->E F Salt Formation (HCl in Ether, 0°C) E->F G Ethyl 3-amino-2-methyl- 2-phenylpropanoate HCl (Final Product) F->G

Synthetic workflow from ethyl 2-cyano-2-phenylacetate to the final hydrochloride salt.

Spectroscopic Comparison and Data Presentation

To objectively verify the success of the reduction and the purity of the final product, we must compare the spectroscopic signatures of the intermediate (Ethyl 2-cyano-2-phenylpropanoate) and the final product (Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl).

The most critical diagnostic feature in the ¹H NMR spectrum is the behavior of the newly formed methylene group (–CH₂–NH₃⁺). Because the adjacent C2 carbon is a chiral center, the two protons of the methylene group are diastereotopic. They exist in different magnetic environments and cannot interconvert via bond rotation. Consequently, they appear as a distinct AB quartet (or two doublets) around 3.2–3.5 ppm, rather than a simple singlet.

Quantitative Spectroscopic Data

Table 1: ¹H NMR Comparison (400 MHz)

Structural FeatureEthyl 2-cyano-2-phenylpropanoate (in CDCl₃)Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl (in DMSO-d₆)Shift Rationale
Ammonium Protons N/A~8.20 ppm (br s, 3H)Appearance confirms successful reduction and HCl salt formation.
Phenyl Ring 7.57–7.44 ppm (m, 5H)7.40–7.30 ppm (m, 5H)Slight upfield shift due to the removal of the strongly electron-withdrawing cyano group.
Ester –CH₂– 4.27 ppm (q, J = 7.1 Hz, 2H)4.10 ppm (q, J = 7.1 Hz, 2H)Maintained intact; confirms the ester was not cleaved during hydrogenation.
Amine –CH₂– N/A3.45 ppm (d, J = 13 Hz, 1H) & 3.25 ppm (d, J = 13 Hz, 1H)Critical Marker: Diastereotopic protons split into an AB system due to the adjacent C2 chiral center.
C2 –CH₃ 1.95 ppm (s, 3H)1.60 ppm (s, 3H)Upfield shift; the –CH₂NH₃⁺ group is less deshielding than the directly attached –C≡N group.
Ester –CH₃ 1.25 ppm (t, J = 7.1 Hz, 3H)1.10 ppm (t, J = 7.1 Hz, 3H)Maintained intact.

Table 2: ¹³C NMR & IR Key Markers

Spectroscopy TypeMarkerEthyl 2-cyano-2-phenylpropanoateEthyl 3-amino-2-methyl-2-phenylpropanoate HCl
¹³C NMR Cyano Carbon~118.0 ppmAbsent
¹³C NMR Amine MethyleneAbsent ~46.5 ppm
¹³C NMR Quaternary C2~45.0 ppm~50.2 ppm
IR Spectroscopy C≡N StretchSharp peak at ~2240 cm⁻¹Absent
IR Spectroscopy N–H StretchAbsent Broad band at 3000–2800 cm⁻¹
IR Spectroscopy C=O StretchStrong peak at ~1740 cm⁻¹Strong peak at ~1725 cm⁻¹

Analytical Pitfalls & Quality Control

When analyzing the final product, rely on a multi-modal spectroscopic approach to avoid false positives.

  • Incomplete Reduction: If the hydrogenation fails or stalls, the IR spectrum will retain the 2240 cm⁻¹ peak, and the ¹³C NMR will show the ~118 ppm signal.

  • Dimerization (Secondary Amine Formation): A common side reaction during nitrile reduction is the attack of the newly formed primary amine onto the intermediate imine, forming a secondary amine dimer. If this occurs, the ¹H NMR will lack the clean integration of the 3H ammonium signal and the AB quartet will become a complex, overlapping multiplet due to the presence of multiple diastereomers of the dimer.

G A Spectroscopic Validation Logic B IR: Check for C≡N stretch (~2240 cm⁻¹) A->B C 1H NMR: Check for -CH2-NH3+ (~3.2-3.5 ppm, ABq) A->C D 13C NMR: Check C≡N carbon (~118 ppm) A->D E Product Confirmed B->E Absent F Incomplete Reduction / Impurity Detected B->F Present C->E Present C->F Absent or Multiplet D->E Absent D->F Present

Logical decision tree for spectroscopic validation of the reduction step.

References

  • Molport. "ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride | 1797845-69-2". Available at:[Link]

  • Durham University E-Theses. "Using Modern Synthetic Techniques to Conduct Difficult Transformations Relating to the Agrochemical Industry". Available at: [Link]

  • Beilstein Journal of Organic Chemistry. "Supporting Information for Thiazole formation through a modified Gewald reaction". Available at:[Link]

Sources

Comparative

Cross-validation of analytical results for Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride purity.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride Purity In the landscape of pharmaceutical development, the purity of an active...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Ethyl 3-amino-2-methyl-2-phenylpropanoate Hydrochloride Purity

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, a rigorous and unimpeachable assessment of purity is paramount. This guide provides an in-depth, experience-driven framework for the cross-validation of analytical methods, ensuring that the reported purity value is both accurate and reliable. We will move beyond rote protocol execution to explore the scientific rationale behind our choices, focusing on a robust combination of High-Performance Liquid Chromatography (HPLC) and the orthogonal technique of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive strategy to confirm the purity of their materials with the highest degree of confidence.

Part 1: The Rationale for Orthogonal Methodologies

Relying on a single analytical technique, no matter how well-validated, carries an inherent risk. Chromatographic methods like HPLC, while powerful, can be susceptible to co-eluting impurities that share similar physicochemical properties with the main compound. This can lead to an overestimation of purity. To mitigate this, regulatory bodies and seasoned scientists advocate for the use of orthogonal methods—two or more analytical techniques that measure the same attribute based on different scientific principles.[3]

For our target compound, we select:

  • Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection. This is the workhorse of pharmaceutical purity analysis, separating compounds based on their hydrophobicity.[4][5] It is excellent for detecting and quantifying process-related impurities and degradation products.

  • Orthogonal Method: Quantitative Nuclear Magnetic Resonance (qNMR). qNMR is a first-principles method. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6][7] This allows for the determination of purity against a certified internal standard without the need for a specific reference standard of the analyte itself, making it a powerful, mechanistically distinct comparator to HPLC.[6][8][9]

The cross-validation process involves a direct comparison of the purity results obtained from these two distinct methods to ensure they are comparable and that no significant impurities are being overlooked by either technique.[10]

Part 2: Experimental Design and Protocols

A successful cross-validation study hinges on meticulous planning and execution. The same batch of Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride must be analyzed by both methods.

Protocol 1: Purity Determination by RP-HPLC

This protocol is designed to separate the main component from potential impurities. The choice of a C18 column is standard for compounds with aromatic and ester functionalities. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved.

Methodology:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent resolving power and retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for the amine-containing analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minA wide gradient ensures elution of a broad range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 210 nmThe phenyl group provides strong chromophoric activity at lower UV wavelengths.
Injection Vol. 5 µLA small volume minimizes potential for peak overload.
Sample Prep. Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 Water:Acetonitrile.A common diluent that ensures sample solubility and compatibility with the mobile phase.

System Suitability: Before sample analysis, a system suitability standard (a solution of the analyte with a known impurity) must be injected. The resolution between the main peak and the impurity peak should be >2.0, and the tailing factor for the main peak should be <1.5.

Calculation: Purity is determined by area percent normalization, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Determination by Quantitative NMR (qNMR)

qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to the integral of a signal from a certified internal standard of known purity and weight.[7][8]

Methodology:

ParameterConditionRationale
Spectrometer 400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Internal Standard Maleic Acid (Certified)High purity, stable, non-reactive, and has sharp singlets that are unlikely to overlap with analyte signals.
Solvent DMSO-d6Excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals.
Key Parameters Sufficiently long relaxation delay (D1 ≥ 5 x T1 of slowest relaxing proton)Crucial for ensuring complete relaxation of all protons, which is essential for accurate integration and quantification.
Sample Prep. 1. Accurately weigh ~15 mg of Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl into a vial. 2. Accurately weigh ~10 mg of certified Maleic Acid into the same vial. 3. Dissolve both in ~0.7 mL of DMSO-d6. 4. Transfer to a 5 mm NMR tube.Co-dissolving the analyte and internal standard minimizes errors from variations in solution volume or sample handling.[8][11]

Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

Where:

  • I : Integral of the signal for the analyte or standard

  • N : Number of protons giving rise to the signal

  • MW : Molecular Weight

  • m : Mass

  • P : Purity of the standard

Part 3: Data Comparison and Acceptance Criteria

The core of the cross-validation lies in the direct comparison of the results. The data should be presented clearly to facilitate assessment.

Hypothetical Data Summary:

Analysis BatchHPLC Purity (% Area)qNMR Purity (% w/w)Difference (%)
Batch XYZ-001 Rep 199.5299.350.17
Batch XYZ-001 Rep 299.5599.410.14
Batch XYZ-001 Rep 399.5199.380.13
Average 99.53 99.38 0.15
Std. Deviation 0.021 0.030

Acceptance Criteria: For the methods to be considered cross-validated, the average purity values obtained should be in close agreement. A typical acceptance criterion in the pharmaceutical industry is a difference of no more than 2.0% between the two methods. In this case, the average difference is 0.15%, which falls well within this limit, indicating strong concordance between the HPLC and qNMR results.

Part 4: Visualizing the Workflow

To ensure clarity in the process, the experimental and logical workflows are presented below using diagrams.

Diagram 1: Cross-Validation Workflow

G cluster_prep Sample Preparation cluster_hplc Primary Method cluster_qnmr Orthogonal Method cluster_comp Data Comparison cluster_out Outcome Sample Single Batch of Ethyl 3-amino-2-methyl-2-phenylpropanoate HCl HPLC_Prep Prepare HPLC Sample (n=3) Sample->HPLC_Prep qNMR_Prep Prepare qNMR Sample with Internal Std (n=3) Sample->qNMR_Prep HPLC_Run Analyze via RP-HPLC HPLC_Prep->HPLC_Run HPLC_Data Calculate Purity (Area % Normalization) HPLC_Run->HPLC_Data Compare Compare Results (HPLC vs. qNMR) HPLC_Data->Compare qNMR_Run Acquire 1H NMR Spectra qNMR_Prep->qNMR_Run qNMR_Data Calculate Purity (Absolute Quantification) qNMR_Run->qNMR_Data qNMR_Data->Compare Criteria Apply Acceptance Criteria (e.g., Difference < 2.0%) Compare->Criteria Decision Results Concordant? Criteria->Decision Pass Methods Cross-Validated Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No G cluster_methods Analytical Inputs Purity Reported Purity Value High Confidence in Quality HPLC Primary Method: HPLC Separation Principle: Hydrophobicity Result: Relative Purity (Area %) Validation Cross-Validation HPLC->Validation qNMR Orthogonal Method: qNMR Measurement Principle: Nuclear Spin Result: Absolute Purity (% w/w) qNMR->Validation Validation->Purity Concordant results confirm accuracy

Caption: Relationship between orthogonal methods and a confident purity result.

Conclusion

The cross-validation of analytical methods using orthogonal techniques is a critical exercise in ensuring the quality and safety of pharmaceutical materials. By comparing the results from a primary method like RP-HPLC with a fundamentally different technique like qNMR, we create a self-validating system that significantly increases confidence in the reported purity value. [10]This guide has provided a detailed, scientifically-grounded framework for performing such a study on Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride. Adherence to these principles of employing orthogonal methods, meticulous experimental execution, and predefined acceptance criteria is essential for robust analytical science and is a cornerstone of meeting regulatory expectations. [1][12]

References

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. PMC. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Understanding HPLC Analysis for Peptide Purity: A Researcher's Guide. PekCura Labs. [Link]

Sources

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